Z-Asp(OBzl)-OH
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-4-oxo-4-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(25-12-14-7-3-1-4-8-14)11-16(18(22)23)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKCNAATVIWRTF-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188333 | |
| Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3479-47-8 | |
| Record name | 4-(Phenylmethyl) hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3479-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003479478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzyl hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-benzyl hydrogen N-[(phenylmethoxy)carbonyl]-L-aspartate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to Z-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Z-Asp(OBzl)-OH, a critical building block in peptide chemistry. The information is curated for researchers, scientists, and professionals involved in drug development and other areas of chemical and biomedical research.
Core Properties of Z-L-Asp(OBzl)-OH
Z-L-Asp(OBzl)-OH, chemically known as N-carbobenzyloxy-L-aspartic acid β-benzyl ester, is a derivative of the amino acid L-aspartic acid.[1][2] It is widely utilized in organic synthesis and pharmaceutical development, particularly as an intermediate in the creation of peptide-based drugs.[2] The presence of the benzyloxycarbonyl (Z) group on the amine and the benzyl ester (OBzl) on the side-chain carboxyl group provides orthogonal protection, allowing for selective deprotection and peptide bond formation.
Physicochemical Properties
The key physicochemical properties of Z-L-Asp(OBzl)-OH are summarized in the table below, providing a quick reference for experimental design and execution.
| Property | Value | References |
| Synonyms | N-Cbz-L-Aspartic acid 4-benzyl ester, Cbthis compound, Z-L-Aspartic acid β-benzyl ester | [1][2] |
| CAS Number | 3479-47-8 | [2][3] |
| Molecular Formula | C₁₉H₁₉NO₆ | [2][3] |
| Molecular Weight | 357.36 g/mol | [1][4] |
| Appearance | White to off-white solid | |
| Melting Point | 105-108°C | [2] |
| Optical Rotation | +12° (c=10% in acetic acid) | [2] |
| Solubility | DMSO: 45 mg/mL (125.92 mM) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1][4] |
Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts (ppm) |
| ¹H NMR | The spectrum is expected to show signals for the aromatic protons of the Z and OBzl groups, the α-proton and β-protons of the aspartic acid backbone, and the methylene protons of the benzyl groups. |
| ¹³C NMR | Expected signals include those for the carbonyl carbons of the acid and ester, the aromatic carbons, the α-carbon and β-carbon of the aspartic acid backbone, and the methylene carbons of the benzyl groups. A spectrum for Boc-L-aspartic acid 4-benzyl ester is available for comparison.[5] |
| IR Spectroscopy | Characteristic peaks for the carbonyl groups (acid and ester), N-H bond of the carbamate, and aromatic C-H bonds are expected. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. |
Synthesis and Experimental Protocols
Synthesis of Z-L-Asp(OBzl)-OH
The synthesis of Z-L-Asp(OBzl)-OH is typically achieved through a Schotten-Baumann reaction. This involves the benzyloxycarbonylation of L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH) using benzyl chloroformate in the presence of a base.[6] A notable side product of this reaction can be the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH, with its formation being dependent on the base used.[6]
Conceptual Synthesis Workflow:
Figure 1: Conceptual workflow for the synthesis of Z-L-Asp(OBzl)-OH.
Use in Solid-Phase Peptide Synthesis (SPPS)
Z-L-Asp(OBzl)-OH is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides.[7] The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[7]
Detailed SPPS Cycle Using Z-L-Asp(OBzl)-OH (Boc Chemistry):
-
Deprotection: The N-terminal Boc (tert-butoxycarbonyl) protecting group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA).
-
Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA).
-
Coupling: Z-L-Asp(OBzl)-OH is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then added to the resin to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled.
Figure 2: A typical cycle in solid-phase peptide synthesis (SPPS).
Deprotection of Z and OBzl Groups
Following the completion of peptide synthesis, the protecting groups must be removed. The Z (benzyloxycarbonyl) and OBzl (benzyl ester) groups are typically cleaved under strong acidic conditions or by catalytic hydrogenation.
-
Acidic Cleavage: Strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or hydrogen bromide in acetic acid (HBr/AcOH) can be used to cleave both the Z and OBzl groups, as well as cleave the peptide from the resin in SPPS.
-
Catalytic Hydrogenolysis: This method employs a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. It is a milder method for deprotection and is often used in solution-phase synthesis.
Applications and Biological Relevance
The primary application of Z-L-Asp(OBzl)-OH is as a building block in the synthesis of peptides for various research and therapeutic purposes.[2] Aspartic acid residues play crucial roles in the structure and function of many biologically active peptides and proteins.
Amino acids and their derivatives, in a broader context, have been explored as ergogenic supplements due to their potential to influence anabolic hormone secretion and provide fuel during exercise.[1][4] While Z-L-Asp(OBzl)-OH itself is a synthetic intermediate, the peptides synthesized using it may have applications in:
-
Drug Development: As a component of peptide-based therapeutics.
-
Biochemical Research: For studying enzyme mechanisms and protein interactions.[2]
-
Cosmetics: In the formulation of certain cosmetic products.
-
Food Industry: As a precursor in the synthesis of food additives.
Safety and Handling
Standard laboratory safety precautions should be observed when handling Z-L-Asp(OBzl)-OH. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be stored in a cool, dry place, away from moisture.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
This technical guide provides a foundational understanding of the properties and applications of Z-L-Asp(OBzl)-OH. For specific experimental procedures and applications, it is recommended to consult the primary literature and validated protocols.
References
- 1. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Boc-L-aspartic acid 4-benzyl ester(7536-58-5) 13C NMR spectrum [chemicalbook.com]
- 6. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
An In-depth Technical Guide to Z-Asp(OBzl)-OH (CAS: 3479-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Asp(OBzl)-OH, with the CAS number 3479-47-8, is a pivotal amino acid derivative employed extensively in the fields of peptide chemistry and drug development.[1][2][3] Its formal chemical name is (2S)-4-oxo-4-(phenylmethoxy)-2-[(phenylmethoxy)carbonylamino]butanoic acid.[4] This compound serves as a protected form of L-aspartic acid, where the amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy makes it a valuable building block in the stepwise synthesis of peptides, preventing unwanted side reactions at the N-terminus and the side chain carboxyl group. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to off-white solid.[2] A summary of its key quantitative data is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 3479-47-8 | [5] |
| Molecular Formula | C₁₉H₁₉NO₆ | [4] |
| Molecular Weight | 357.36 g/mol | [2][5] |
| Melting Point | 105-108 °C | [6] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to its various functional groups. Key peaks would include:
-
O-H stretch (carboxylic acid): Broad band in the region of 3300-2500 cm⁻¹
-
N-H stretch (urethane): Around 3300 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively
-
C=O stretch (urethane, ester, and carboxylic acid): Strong absorptions in the range of 1760-1690 cm⁻¹
-
C=C stretch (aromatic): Peaks around 1600 and 1450 cm⁻¹
An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments require experimental data, the expected regions for the proton (¹H) and carbon-¹³ (¹³C) NMR signals are predictable.
-
¹H NMR:
-
Aromatic protons (from Z and OBzl groups): ~7.3 ppm (multiplet)
-
CH₂ protons (benzyl groups): ~5.1 ppm (singlet)
-
α-CH proton : ~4.5 ppm (multiplet)
-
β-CH₂ protons : ~2.8 ppm (multiplet)
-
N-H proton : ~5.7 ppm (doublet)
-
COOH proton : Broad singlet, chemical shift is concentration and solvent dependent.
-
-
¹³C NMR:
-
Carbonyl carbons (urethane, ester, carboxylic acid): ~170-175 ppm
-
Aromatic carbons : ~127-136 ppm
-
Benzyl CH₂ carbons : ~67 ppm
-
α-carbon : ~50 ppm
-
β-carbon : ~36 ppm
-
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the benzyloxycarbonylation of L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH).[7] A general procedure based on the Schotten-Baumann reaction is as follows:
Materials:
-
L-aspartic acid β-benzyl ester (H-Asp(OBzl)-OH)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve H-Asp(OBzl)-OH in an aqueous solution of sodium bicarbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while vigorously stirring. Maintain the pH of the reaction mixture in the alkaline range.
-
Continue stirring for several hours at room temperature after the addition is complete.
-
Wash the reaction mixture with ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute HCl to a pH of approximately 2, which will precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
Note: This reaction can produce a dipeptide impurity, Z-Asp(OBzl)-Asp(OBzl)-OH. The choice of base can influence the extent of this side reaction, with NaHCO₃ generally resulting in less dipeptide formation than Na₂CO₃.[7]
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The following is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
-
Piperidine solution in DMF (for Fmoc removal)
Procedure:
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF. Add the coupling reagent and a base to activate the carboxylic acid.
-
Coupling: Add the activated this compound solution to the resin. Agitate the mixture for a specified time (e.g., 1-2 hours) to allow the coupling reaction to proceed to completion.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove the Z and OBzl protecting groups simultaneously.
Logical Workflows and Diagrams
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward chemical transformation.
Caption: Workflow for the synthesis of this compound.
Application in Peptide Synthesis
The role of this compound as a building block in solid-phase peptide synthesis follows a cyclical process.
Caption: General workflow for the use of this compound in SPPS.
Safety and Handling
This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety goggles, and a lab coat should be worn. Avoid inhalation of dust. Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion
This compound is an indispensable reagent for the synthesis of complex peptides and is a cornerstone in the development of peptide-based therapeutics. Its well-defined chemical properties and reactivity allow for its reliable incorporation into peptide sequences. The protocols and data presented in this guide are intended to support researchers and developers in the effective utilization of this versatile building block.
References
- 1. Z-Asp-OBzl | C19H19NO6 | CID 6994509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 4. 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C19H19NO6 | CID 47602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Z-D-ASP(OBZL)-OH | 5241-62-3 [amp.chemicalbook.com]
- 7. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbz-Asp(OBzl)-OH molecular weight and formula
Synonyms: Z-Asp(OBzl)-OH, N-Cbz-L-Aspartic acid 4-benzyl ester, 4-Benzyl N-Carbobenzoxy-L-aspartate
This document provides the core physicochemical properties of Cbthis compound, a derivative of aspartic acid commonly used in peptide synthesis and other biochemical research.[1]
Physicochemical Properties
The fundamental molecular characteristics of Cbthis compound are summarized below. This data is essential for experimental design, including stoichiometric calculations and analytical characterization.
| Property | Value | Citations |
| Molecular Formula | C₁₉H₁₉NO₆ | [2][3][4][5][6][7] |
| Molecular Weight | 357.36 g/mol | [1] |
| 357.4 g/mol | [3][6] | |
| 357.35726 g/mol | [2] | |
| CAS Number | 3479-47-8 | [1][2][3] |
Experimental Considerations
While detailed experimental protocols are application-specific, the following information from suppliers is relevant for handling and use:
-
Solubility: The compound is soluble in various organic solvents including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate.[8] It is noted to be insoluble in water.[4][8] One source suggests a solubility of 45 mg/mL in DMSO, which corresponds to a concentration of 125.92 mM.[1]
-
Storage: For long-term stability, it is recommended to store the powdered form at -20°C.[1] In solvent, storage at -80°C is advised.[1]
Logical Relationship of Synonyms
The various names for this compound all refer to the same chemical structure. The following diagram illustrates the relationships between the common abbreviations and the full chemical name.
Caption: Relationship between common abbreviations and the full chemical name for Cbthis compound.
References
- 1. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. vsnchem.com [vsnchem.com]
- 3. peptide.com [peptide.com]
- 4. N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester [chembk.com]
- 5. This compound - 泰和伟业 [cdthchem.com]
- 6. 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C19H19NO6 | CID 47602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. N-Cbz-L-Aspartic acid 4-benzyl ester | 3479-47-8 [chemicalbook.com]
N-Carbobenzoxy-L-aspartic acid 4-benzyl ester structure
An In-depth Technical Guide to N-Carbobenzoxy-L-aspartic Acid 4-Benzyl Ester
Introduction
N-Carbobenzoxy-L-aspartic acid 4-benzyl ester, also known as Z-Asp(OBzl)-OH, is a pivotal derivative of the amino acid L-aspartic acid.[1][2][3] Its structure features two key protecting groups: the N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the side-chain (beta) carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy makes it an invaluable building block in synthetic organic chemistry, particularly in the field of peptide synthesis.[4][5] By masking the reactive amino and side-chain carboxyl groups, this compound allows for the selective formation of peptide bonds via its free alpha-carboxylic acid. Its applications extend to drug discovery and development, where it serves as a key intermediate for creating complex peptides and as a scaffold for novel therapeutic agents.[4][5][6]
Chemical Structure and Physicochemical Properties
The structure of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is defined by an L-aspartic acid core with specific modifications to its functional groups. The amine group is protected by a carbobenzoxy group, and the side-chain carboxylic acid is esterified with a benzyl group.
Table 1: Physicochemical Properties of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester
| Property | Value | Reference |
| CAS Number | 3479-47-8 | [1][7][8] |
| Molecular Formula | C19H19NO6 | [1][3][8][9] |
| Molecular Weight | 357.36 g/mol | [1][8][9] |
| IUPAC Name | (2S)-4-oxo-4-(phenylmethoxy)-2-[(phenylmethoxy)carbonylamino]butanoic acid | [3] |
| Appearance | White to off-white crystalline powder | [1][8] |
| Melting Point | 105-112 °C | [1][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Acetic Acid.[7][8] Insoluble in water.[7][8] | |
| Specific Rotation [α]20/D | +11.0 to +14.0 deg (c=1, Acetic Acid) | [1][8] |
| SMILES | C1=CC=C(C=C1)COC(=O)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2 | [3] |
Synthesis and Production
The synthesis of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is a multi-step process starting from L-aspartic acid. The general strategy involves the protection of the amine functionality and the selective esterification of the side-chain carboxylic acid. A common approach is to first protect the amino group of L-aspartic acid with benzyl chloroformate (Cbz-Cl) under basic conditions (a Schotten-Baumann reaction). Subsequently, the side-chain carboxylic acid is selectively esterified with benzyl alcohol.
A related synthesis for a similar compound, N-Cbz-L-Aspartic acid β-methyl ester, involves reacting L-aspartic acid with thionyl chloride in methanol to form the methyl ester, followed by the addition of benzyl chloroformate and sodium carbonate to protect the amino group.[10] The synthesis of N-benzyloxycarbonyl-L-aspartic acid can be achieved by reacting L-aspartic acid with benzyloxycarbonyl chloride at a controlled pH, typically between 12.0 and 13.5, to achieve high purity and yield.[11]
Caption: Generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
The primary application of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is as a protected amino acid monomer in solid-phase and solution-phase peptide synthesis.[8] Its structure allows for the controlled elongation of a peptide chain without unwanted side reactions at the aspartic acid residue.
Peptide Synthesis Intermediate
It is a crucial component for synthesizing peptides and polypeptides.[4] For example, it is a precursor in the synthesis of N-carbobenzoxy-l-aspartyl-l-phenylalanine methyl ester (Z-Asp-Phe-OMe), which is an intermediate in the production of the artificial sweetener aspartame.[12]
Drug Discovery and Medicinal Chemistry
Derivatives of N-Carbobenzoxy-L-aspartic acid 4-benzyl ester have been investigated for their therapeutic potential. A study published in Bioorganic & Medicinal Chemistry detailed the synthesis and evaluation of a series of its derivatives as potential anticancer agents.[6]
-
Topoisomerase IIα Inhibition : Certain amide derivatives of this compound were found to be potent inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.[6]
-
Antiproliferative Activity : Several synthesized compounds showed significant antiproliferative activity against human cancer cell lines, including cervical (HeLa), lung (A549), gastric (MGC-803), and breast (MCF-7) cancer cells, with low IC50 values.[6]
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Protocols
Below is a representative protocol for the N-protection of an amino acid ester, adapted from a described synthesis of a related compound.[10] This illustrates the fundamental chemistry involved.
Protocol: Synthesis of N-Cbz-L-Aspartic acid 4-benzyl ester
This protocol is a generalized procedure for laboratory-scale synthesis.
Materials:
-
L-Aspartic acid 4-benzyl ester hydrochloride
-
Dioxane
-
Water
-
Sodium Carbonate (Na2CO3)
-
Benzyl chloroformate (Cbz-Cl)
-
Ethyl acetate
-
6 N Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
A solution of L-Aspartic acid 4-benzyl ester hydrochloride is prepared in a mixture of water and dioxane and cooled to 0°C in an ice bath with stirring.[10]
-
Sodium carbonate is added to the stirred solution, followed by the slow, dropwise addition of benzyl chloroformate over 2-3 hours, ensuring the temperature remains at 0°C.[10]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[10]
-
The solution is transferred to a separatory funnel and extracted with ethyl acetate to remove organic impurities.[10]
-
The aqueous layer is retained and acidified to a pH of 2 using 6 N HCl while being cooled in an ice bath.[10]
-
The acidified aqueous layer is then extracted twice with ethyl acetate.[10]
-
The combined organic layers are washed with brine and subsequently dried over anhydrous sodium sulfate.[10]
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, N-Cbz-L-aspartic acid 4-benzyl ester.[10]
-
Further purification can be achieved through recrystallization or column chromatography.
Conclusion
N-Carbobenzoxy-L-aspartic acid 4-benzyl ester is a cornerstone molecule for chemists and pharmaceutical scientists. Its well-defined structure with orthogonal protecting groups provides precise control in the complex process of peptide synthesis. Furthermore, its role as a scaffold in the development of new therapeutics, such as topoisomerase inhibitors, highlights its continued importance in medicinal chemistry and drug discovery. The established protocols for its synthesis and application make it a readily accessible and versatile tool for both academic research and industrial drug development.
References
- 1. 4-Benzyl N-Carbobenzoxy-L-aspartate 3479-47-8 | TCI Deutschland GmbH [tcichemicals.com]
- 2. 4-Benzyl N-Carbobenzoxy-L-aspartate 3479-47-8 | TCI AMERICA [tcichemicals.com]
- 3. 4-(Phenylmethyl) hydrogen N-((phenylmethoxy)carbonyl)-L-aspartate | C19H19NO6 | CID 47602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and biological evaluation of N-(carbobenzyloxy)-l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Cbz-L-Aspartic acid 4-benzyl ester | 3479-47-8 [chemicalbook.com]
- 8. N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester [chembk.com]
- 9. scbt.com [scbt.com]
- 10. jchps.com [jchps.com]
- 11. US4345091A - Method of producing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
The Strategic Role of Z-Asp(OBzl)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities and applications of N-α-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, commonly known as Z-Asp(OBzl)-OH, a pivotal reagent in the field of peptide synthesis. This document provides a comprehensive overview of its chemical properties, its strategic role in the assembly of peptide chains, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Introduction to this compound
This compound is a derivative of the amino acid L-aspartic acid, where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxyl group is protected as a benzyl ester (OBzl)[1]. This dual protection strategy is fundamental to its utility in peptide synthesis, allowing for the selective formation of peptide bonds at the α-carboxyl group while preventing unwanted side reactions at the α-amino and β-carboxyl functionalities.
The Z-group provides robust protection under a variety of coupling conditions and can be readily removed by catalytic hydrogenation. Similarly, the benzyl esterification of the side-chain carboxyl group prevents its interference during peptide bond formation and can also be cleaved under hydrogenolytic conditions. This orthogonal protection scheme is a cornerstone of classical solution-phase peptide synthesis and continues to be relevant in modern synthetic strategies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | N-Cbz-L-Aspartic acid 4-benzyl ester, Cbthis compound | [1] |
| CAS Number | 3479-47-8 | |
| Molecular Formula | C₁₉H₁₉NO₆ | |
| Molecular Weight | 357.36 g/mol | |
| Melting Point | 105-108 °C | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in DMSO (45 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Core Role in Peptide Synthesis
The primary role of this compound is to serve as a protected building block for the incorporation of aspartic acid residues into a growing peptide chain. The protection of both the α-amino and β-carboxyl groups ensures that the α-carboxyl group is the sole reactive site for peptide bond formation.
A critical application of this compound is in the synthesis of the artificial sweetener aspartame (L-Aspartyl-L-phenylalanine methyl ester). The precursor to aspartame, Z-Asp-Phe-OMe, is synthesized by coupling this compound with L-phenylalanine methyl ester (H-Phe-OMe).
Experimental Protocols
Enzymatic Synthesis of Z-Asp-Phe-OMe (Aspartame Precursor)
The enzymatic synthesis of the aspartame precursor is a widely used industrial method that leverages the specificity of the metalloprotease thermolysin.
Materials:
-
Z-Asp-OH (can be used interchangeably with this compound in this enzymatic context as the enzyme is specific for the α-carboxyl group)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
Thermolysin
-
4 M Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
Protocol:
-
Coupling Reaction:
-
Suspend Z-Asp-OH (1 mmol) and H-Phe-OMe·HCl (2 mmol) in water (3 mL).
-
Adjust the pH to 7 with 4 M NaOH.
-
Add thermolysin (2 mg in 200 µL of water) to the clear solution.
-
Incubate the reaction mixture at 40°C overnight. The product, Z-Asp-Phe-OMe, will precipitate.
-
Collect the precipitate by centrifugation and wash with water.
-
-
Deprotection (Catalytic Transfer Hydrogenation):
-
Dissolve the precipitated Z-Asp-Phe-OMe in methanol.
-
Add 10% Pd/C catalyst and ammonium formate.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the catalyst and evaporate the solvent to yield aspartame.
-
Quantitative Data for Enzymatic Synthesis:
| Parameter | Value | Reference |
| Substrate Concentration (Z-Asp) | 120 mM | |
| Substrate Concentration (PheOMe) | 200 mM | |
| Temperature | 45°C | |
| Reaction Time | >300 hours (continuous synthesis) | |
| Conversion Yield of Z-APM | 90% (in a biphasic system) |
Solution-Phase Peptide Coupling using DCC/HOBt
This protocol describes a general method for the chemical coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Protocol:
-
Activation:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling:
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq) in DCM and neutralize with NMM or DIPEA (1.0-1.2 eq).
-
Add the neutralized amino acid ester solution to the activated this compound solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude dipeptide can be purified by column chromatography on silica gel.
-
Expected Quantitative Data for DCC/HOBt Coupling:
| Parameter | Typical Value |
| Yield | 80-95% |
| Purity (after chromatography) | >95% |
Deprotection of Z and OBzl Groups by Catalytic Hydrogenation
This protocol outlines the simultaneous removal of the Z and OBzl protecting groups.
Materials:
-
Z-Asp(OBzl)-containing peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Acetic Acid
-
Hydrogen gas (H₂)
Protocol:
-
Dissolve the protected peptide in methanol or acetic acid.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the peptide).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Evaporate the combined filtrate to obtain the deprotected peptide.
Quantitative Data for Catalytic Hydrogenation:
| Parameter | Value | Reference |
| Reaction Time | 45 min (for Z-Ala-OH in acetic acid with 1,4-cyclohexadiene as H₂ source) | |
| Yield | 82-99% |
Potential Side Reactions
During the synthesis and manipulation of this compound and its derivatives, several side reactions can occur:
-
Dipeptide Formation during Synthesis of this compound: During the benzyloxycarbonylation of H-Asp(OBzl)-OH, a dipeptide side product, Z-Asp(OBzl)-Asp(OBzl)-OH, can be formed. The extent of this side reaction is dependent on the base used (10% with NaHCO₃ and 20% with Na₂CO₃).
-
Aspartimide Formation: In solid-phase peptide synthesis (SPPS), the use of a benzyl ester for side-chain protection of aspartic acid can lead to the formation of a succinimide derivative (aspartimide) under both basic (e.g., piperidine for Fmoc removal) and acidic conditions. This can result in a mixture of α- and β-aspartyl peptides and racemization.
-
1,4-Diazepine-2,5-dione Formation: Aspartimide-containing peptides can undergo further rearrangement to form 1,4-diazepine-2,5-dione derivatives, which can terminate peptide chain elongation in SPPS.
Visualization of Key Processes
Synthesis of this compound
Caption: Synthesis of this compound and a potential side reaction.
Peptide Coupling Workflow
Caption: General workflow for solution-phase peptide coupling.
Aspartimide Formation Pathway
Caption: Pathway of aspartimide formation from Asp(OBzl) residues.
Conclusion
This compound remains a valuable and versatile building block in the arsenal of peptide chemists. Its well-defined protection strategy allows for the controlled and specific incorporation of aspartic acid into peptide sequences. A thorough understanding of its reactivity, coupled with optimized protocols for coupling and deprotection, is essential for its successful application in the synthesis of complex peptides for research, diagnostics, and therapeutic development. Careful consideration of potential side reactions, such as aspartimide formation, is crucial for achieving high purity and yield in the final peptide product.
References
Aspartic Acid Derivatives: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartic acid, a non-essential amino acid, and its derivatives are emerging as a versatile scaffold in modern drug discovery and development. Their inherent biocompatibility and diverse chemical functionalities allow for the design of novel therapeutic agents and drug delivery systems targeting a wide range of diseases. This technical guide provides an in-depth overview of the core aspects of aspartic acid derivatives in drug development, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their evaluation.
Therapeutic Applications and Mechanisms of Action
Aspartic acid derivatives have shown significant promise in several key therapeutic areas, primarily in oncology, liver fibrosis, and neurodegenerative diseases. Their mechanisms of action are diverse, ranging from direct enzyme inhibition to the modulation of critical signaling pathways.
Oncology
In cancer therapy, aspartic acid analogs have been designed to interfere with metabolic pathways essential for tumor growth and proliferation.
-
Enzyme Inhibition: A key strategy involves the inhibition of enzymes crucial for nucleotide and amino acid biosynthesis.
-
N-(Phosphonacetyl)-L-aspartate (PALA) , also known as Sparfosic Acid, is a potent inhibitor of aspartate transcarbamylase (ATCase), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By blocking this enzyme, PALA depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby inhibiting cancer cell proliferation.
-
Other derivatives have been shown to inhibit L-asparagine synthetase, an enzyme vital for the synthesis of L-asparagine, an amino acid crucial for the survival of certain types of tumor cells.[1]
-
-
Drug Delivery Systems: Poly(aspartic acid) (PASA) is a biodegradable and biocompatible polymer that has been extensively explored as a carrier for anticancer drugs. PASA can be formulated into nanoparticles, micelles, and hydrogels to improve the solubility, stability, and targeted delivery of chemotherapeutic agents, thereby enhancing their efficacy and reducing systemic toxicity.[2]
Liver Fibrosis
Recent studies have highlighted the potential of aspartic acid derivatives in treating liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins.
-
Inhibition of IKKβ-NF-κB Signaling: Certain aspartic acid derivatives have been shown to ameliorate liver fibrosis by inhibiting the IKKβ-NF-κB signaling pathway.[3] This pathway plays a central role in the inflammatory response that drives the activation of hepatic stellate cells, the primary cell type responsible for collagen deposition in the liver. By inhibiting this pathway, these derivatives can reduce the expression of pro-fibrotic genes like COL1A1, fibronectin, and α-SMA.[3]
Neurodegenerative Diseases
The role of aspartic acid and its derivatives in the central nervous system has led to investigations into their potential for treating neurodegenerative disorders.
-
Neuroprotection: D-aspartic acid has been shown to ameliorate neuropsychiatric changes and reduce the levels of β-amyloid peptide (Aβ1-42) in models of neuropathic pain, suggesting a potential role in conditions like Alzheimer's disease where Aβ accumulation is a key pathological feature.
Quantitative Data on Aspartic Acid Derivatives
The following tables summarize key quantitative data for various aspartic acid derivatives, providing a basis for comparison of their biological activities.
Table 1: In Vitro Cytotoxicity of Aspartic Acid Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-cinnamoyl-L-aspartic acid derivative (8c) | Aminopeptidase N (APN) | 11.1 ± 0.9 | [4] |
| Cinnamic acid-amino acid conjugate (MCG) | A2780 (Ovarian) | > 100 | [5] |
| Cinnamic acid-amino acid conjugate (MCG) | MCF7 (Breast) | > 100 | [5] |
| Cinnamic acid-amino acid conjugate (MCG) | PC-3 (Prostate) | > 100 | [5] |
| Cinnamic acid-amino acid conjugate (MCG) | Caco-2 (Colorectal) | > 100 | [5] |
| β³-peptide 1 (from L-aspartic acid) | HeLa (Cervical) | > 40 | [6][7][8] |
| β³-peptide 1 (from L-aspartic acid) | COS-1 (Kidney) | > 40 | [6][7][8] |
| β²-peptide 2 (from L-aspartic acid) | HeLa (Cervical) | > 40 | [6][7][8] |
| β²-peptide 2 (from L-aspartic acid) | COS-1 (Kidney) | > 40 | [6][7][8] |
| Aspartic acid and Glutamic acid combination | Human hepatoma cells | - | [9] |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Table 2: Clinical Trial Data for N-(Phosphonacetyl)-L-aspartate (PALA)
| Clinical Trial Phase | Cancer Type | Treatment Regimen | Number of Evaluable Patients | Objective Response Rate | Median Survival | Reference |
| Phase II | Advanced Pancreatic Cancer | PALA (250 mg/m²) followed by 5-FU (2,600 mg/m²) weekly | 35 | 14% (1 CR, 4 PR) | 5.1 months | [2] |
CR: Complete Response, PR: Partial Response
Table 3: Pharmacokinetic Parameters of N-(Phosphonacetyl)-L-aspartate (PALA)
| Parameter | Value | Reference |
| Average Total Clearance | 1.60 ml/kg/min | [10] |
| Apparent Volume of Distribution | 309 ml/kg | [10] |
| Terminal Half-life (t½) | 5.3 hr | [10] |
| 24-hr Cumulative Urinary Excretion | 85% of administered dose | [10] |
Table 4: Anti-Fibrotic Activity of Aspartic Acid Derivatives
| Compound | Assay | Inhibition Rate (%) | Reference |
| Derivative 3 | COL1A1 Promoter Activity | 66.72 | [3] |
| Derivative 9 | COL1A1 Promoter Activity | > 66.72 | [3] |
| Derivative 41 | COL1A1 Promoter Activity | 97.44 | [3] |
| Derivative 45 | COL1A1 Promoter Activity | > 66.72 | [3] |
| L-Aspartic Acid (L-Asp) | COL1A1 Promoter Activity | 11.33 ± 0.35 | [3] |
| EGCG (Positive Control) | COL1A1 Promoter Activity | 36.46 ± 4.64 | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful development and evaluation of novel drug candidates. This section provides methodologies for key experiments cited in the context of aspartic acid derivatives.
Synthesis of N-cinnamoyl Dipeptide Esters
This protocol describes a solution-phase method for the synthesis of N-cinnamoyl dipeptide esters, which are examples of N-acyl-aspartic acid derivatives.
Step 1: Synthesis of N-cinnamoyl Amino Acid
-
Dissolve the starting amino acid (0.010 mol) in 3.6 mL of water containing sodium hydroxide (0.010 mol).
-
Add 3.6 mL of acetone to the solution and cool in an ice bath.
-
Alternately add cinnamoyl chloride (0.011 mol) and a solution of sodium hydroxide (0.011 mol in 1.8 mL of water) to the cooled amino acid solution, ensuring the solution remains alkaline.
-
Continue stirring the resulting solution for an additional hour.
-
Acidify the solution to pH 4 with concentrated hydrochloric acid under ice-cold conditions.
-
Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the N-cinnamoyl amino acid.[2]
Step 2: Synthesis of Amino Acid Ester Hydrochloride
-
Add the amino acid (0.010 mol) to 45 mL of ethyl alcohol and cool the suspension in an ice bath.
-
Add thionyl chloride (0.015 mol) dropwise.
-
Reflux the solution for four hours and then refrigerate overnight.
-
Remove the excess alcohol under vacuum to obtain the amino acid ester hydrochloride as white crystals.
-
Recrystallize the product from an alcohol-ether mixture.[2]
Step 3: Synthesis of N-cinnamoyl Dipeptide Ester
-
Stir a mixture of the N-cinnamoyl-amino acid (0.010 mol) from Step 1 and HBTU (0.011 mol) in 15 mL of Dimethylformamide (DMF) at room temperature for 5 minutes.
-
Add N-Methyl Morpholine (0.030 mol) and the amino acid ester hydrochloride (0.011 mol) from Step 2 to the solution and stir for 45 minutes.
-
Pour the solution into 50 mL of cold water.
-
Filter the resulting solid, recrystallize from ethyl alcohol-water, and dry in a vacuum to yield the final N-cinnamoyl-dipeptide ester.[2]
Solid-Phase Peptide Synthesis (SPPS) of Poly(aspartic acid)
This protocol outlines the general steps for synthesizing poly(aspartic acid) using the Fmoc/tBu strategy on a solid support, a common method for producing peptide-based drug carriers.
Step 1: Resin Preparation and First Amino Acid Loading
-
Swell the appropriate resin (e.g., Rink amide MBHA resin for a C-terminal amide) in a suitable solvent like DMF.
-
Activate the C-terminal Fmoc-protected aspartic acid residue.
-
Couple the activated amino acid to the swollen resin. This is typically done in the presence of a coupling agent like HBTU/HOBt and a base such as DIEA in DMF.[11]
-
Wash the resin extensively with DMF to remove excess reagents.
Step 2: Chain Elongation (Deprotection and Coupling Cycles)
-
Deprotection: Treat the resin-bound peptide with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group, liberating a free amine.[11]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling: Couple the next Fmoc-protected aspartic acid residue to the free amine of the growing peptide chain using a coupling agent and base as in Step 1.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat this deprotection-coupling-washing cycle until the desired chain length of poly(aspartic acid) is achieved.
Step 3: Cleavage and Purification
-
After the final deprotection step, wash the resin with DMF and then with a solvent like dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and lyophilize.
-
Purify the poly(aspartic acid) using techniques such as high-performance liquid chromatography (HPLC).[12]
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell adherence.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
In Vitro Anti-Fibrotic Activity Assay
This protocol describes an in vitro model to screen for the anti-fibrotic effects of compounds.
-
Cell Culture: Culture human dermal fibroblasts or hepatic stellate cells (e.g., LX-2) in appropriate media.
-
Induction of Fibrosis: Treat the cells with a pro-fibrotic agent, such as Transforming Growth Factor-β1 (TGF-β1), to induce the expression of fibrotic markers.
-
Compound Treatment: Co-treat the cells with TGF-β1 and various concentrations of the test compound.
-
Analysis of Fibrotic Markers: After a suitable incubation period (e.g., 24-72 hours), assess the expression of key fibrotic markers:
-
Western Blotting: Analyze the protein levels of α-Smooth Muscle Actin (α-SMA), Collagen Type I (COL1A1), and fibronectin.
-
Immunofluorescence: Stain the cells for α-SMA and visualize using fluorescence microscopy to observe changes in cell morphology and protein expression.
-
qRT-PCR: Measure the mRNA levels of the corresponding genes (ACTA2, COL1A1, FN1).
-
-
Data Analysis: Quantify the changes in the expression of fibrotic markers in the presence of the test compound compared to the TGF-β1-treated control.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows are essential for clear communication and understanding of complex biological processes and experimental designs. The following diagrams are generated using the Graphviz DOT language.
IKKβ-NF-κB Signaling Pathway in Liver Fibrosis
Caption: IKKβ-NF-κB signaling pathway in liver fibrosis and its inhibition by aspartic acid derivatives.
General Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: A general experimental workflow for determining the in vitro cytotoxicity of aspartic acid derivatives using the MTT assay.
Conclusion
Aspartic acid and its derivatives represent a highly promising and versatile class of molecules for drug development. Their ability to be tailored to interact with specific biological targets, coupled with their favorable safety profile, makes them attractive candidates for addressing unmet medical needs in oncology, fibrosis, and neurodegenerative diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration and application of these compounds in creating the next generation of therapeutics. Further research into structure-activity relationships, pharmacokinetic and pharmacodynamic properties, and innovative drug delivery strategies will be crucial in fully realizing the therapeutic potential of aspartic acid derivatives.
References
- 1. An Asp to Strike Out Cancer? Therapeutic Possibilities Arising from Aspartate’s Emerging Roles in Cell Proliferation and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. or.niscpr.res.in [or.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and preliminary studies of the activity of novel derivatives of N-cinnamoyl-L-aspartic acid as inhibitors of aminopeptidase N/CD13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The proteolytic stability and cytotoxicity studies of L-aspartic acid and L-diaminopropionic acid derived beta-peptides and a mixed alpha/beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "The Proteolytic Stability and Cytotoxicity Studies of l‐Aspartic Acid " by Sahar Ahmed and Kamaljit Kaur [digitalcommons.chapman.edu]
- 9. Combination of aspartic acid and glutamic acid inhibits tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. rsc.org [rsc.org]
- 12. jpt.com [jpt.com]
- 13. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: A Technical Guide to Z-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of biochemical research and pharmaceutical development, the precise assembly of amino acids to form peptides and proteins is a fundamental requirement. This process hinges on the strategic use of protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bonds. Among the pioneering and still widely utilized protecting groups is the Benzyloxycarbonyl (Z or Cbz) group. Introduced by Bergmann and Zervas in 1932, the Z-group marked the dawn of modern peptide synthesis.[1] This technical guide provides an in-depth exploration of Z-protected amino acids, their physicochemical properties, detailed experimental protocols for their use, and their applications in biochemical research.
The Benzyloxycarbonyl (Z) Protecting Group
The Z-group is a carbamate-based protecting group used to mask the α-amino functionality of amino acids.[2] Its enduring utility in solution-phase peptide synthesis (SPPS) is attributed to several key advantages:
-
Ease of Introduction: The Z-group is readily introduced by reacting the amino acid with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions.[3]
-
Crystallinity and Stability: Z-protected amino acids are often stable, crystalline solids, which facilitates their handling and purification.
-
Racemization Resistance: The urethane-type protection afforded by the Z-group minimizes the risk of racemization during peptide coupling reactions.
-
Orthogonality: The Z-group is stable to the mildly acidic and basic conditions used to remove other protecting groups like Boc and Fmoc, respectively, allowing for strategic flexibility in complex syntheses.[4]
Physicochemical Properties of Z-Amino Acids
The introduction of the Z-group alters the physicochemical properties of the parent amino acid, influencing its solubility, melting point, and optical activity. The following table summarizes key quantitative data for several common Z-protected amino acids.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation (α)D |
| Z-Alanine-OH | C₁₁H₁₃NO₄ | 223.23 | 84-87 | -15° (c=2, Acetic Acid, 24°C)[5] |
| Z-Glycine-OH | C₁₀H₁₁NO₄ | 209.20 | 118-122 | Not Applicable (achiral)[6] |
| Z-Leucine-OH DCHA Salt | C₂₆H₄₂N₂O₄ | 446.62 | Not Specified | +17° ± 2.5° (c=2, EtOH for free acid)[7] |
| Z-Phenylalanine-OH | C₁₇H₁₇NO₄ | 299.32 | 85-87 | +5° (c=5, Acetic Acid, 20°C)[8] |
| Z-Glycyl-Glycine-OH | C₁₂H₁₄N₂O₅ | 266.25 | 178-184 | Not Applicable (achiral)[9] |
| Z-Alanyl-Alanine-OH | C₁₄H₁₈N₂O₅ | 294.31 | Not Specified | Not Specified[10] |
| Z-Glutaminyl-Glycine-OH | C₁₅H₁₉N₃O₆ | 337.33 | Not Specified | -4° (c=2, DMF)[11] |
Note: DCHA refers to Dicyclohexylammonium salt, which is often used to improve the crystallinity and handling of the protected amino acid.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of Z-protected amino acids in research. The following sections provide step-by-step protocols for their synthesis, use in peptide coupling, and deprotection.
Protocol 1: Synthesis of Z-Amino Acids (N-Protection)
This protocol describes the general procedure for the protection of an amino acid's α-amino group using benzyl chloroformate.
Materials:
-
Amino acid
-
2 M Sodium hydroxide (NaOH) solution
-
Benzyl chloroformate (Cbz-Cl)
-
4 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the amino acid (0.1 mol) in 50 mL of 2 M aqueous NaOH solution. Cool the solution in an ice bath.[12]
-
Over a period of 30 minutes, simultaneously add benzyl chloroformate (1.2 equivalents) and 25 mL of 4 M aqueous NaOH solution dropwise to the cooled amino acid solution, maintaining the temperature at 0°C. The pH should be maintained between 8 and 10 to prevent decomposition of Cbz-Cl and racemization of the amino acid.[3][12]
-
After the addition is complete, stir the mixture for an additional 10-15 minutes at 0°C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Wash the aqueous mixture with diethyl ether to remove any unreacted benzyl chloroformate and other impurities. The Z-protected amino acid salt will remain in the aqueous phase.[12]
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 2 by the slow addition of HCl. The Z-protected amino acid will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final Z-protected amino acid.
Protocol 2: Liquid-Phase Peptide Coupling
This protocol outlines a general procedure for forming a dipeptide using a Z-protected amino acid in solution.
Materials:
-
N-terminally Z-protected amino acid (Z-AA1-OH)
-
C-terminally protected amino acid (e.g., H-AA2-OR, where R is a protecting group like a methyl or ethyl ester)
-
Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)
-
Reaction solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIEA, if starting from an amine salt)
Procedure:
-
Dissolve the Z-protected amino acid (Z-AA1-OH, 1 equivalent) in the chosen anhydrous solvent.
-
Add the C-terminally protected amino acid (H-AA2-OR, 1 equivalent). If it is a hydrochloride or trifluoroacetate salt, add 1 equivalent of a non-nucleophilic base like DIEA to liberate the free amine.
-
Cool the mixture to 0°C in an ice bath.
-
Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the urea byproduct (in the case of DCC).
-
Wash the filtrate with dilute acid (e.g., 1 M HCl) to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Z-protected dipeptide.
-
Purify the crude product, typically by recrystallization or silica gel chromatography.
Protocol 3: Deprotection of the Z-Group
The removal of the Z-group is a critical step to elongate the peptide chain or to yield the final unprotected peptide. The most common method is catalytic hydrogenation.
Materials:
-
Z-protected peptide
-
Palladium on carbon catalyst (Pd/C, typically 5-10% w/w)
-
Solvent (e.g., Methanol, Ethanol, Acetic Acid, or Formic Acid)
-
Hydrogen source (H₂ gas balloon or a hydrogenator)
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent. Formic acid can be an excellent solvent and hydrogen donor for this reaction.[13]
-
Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst is typically 10% of the substrate weight.
-
Securely attach a hydrogen-filled balloon to the reaction flask or place the flask in a hydrogenation apparatus.
-
Evacuate the flask and refill with hydrogen gas (repeat this cycle 3 times) to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction by TLC until the starting material is completely consumed. The reaction is typically complete within a few hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.
Alternative Deprotection: For peptides containing sulfur or other catalyst poisons, deprotection can be achieved using strong acids like HBr in acetic acid. However, this method is harsh and may cleave other acid-labile protecting groups.
Applications in Biochemical Research and Drug Development
Z-protected amino acids are not merely synthetic intermediates; they are enabling tools for a wide range of biochemical and pharmaceutical research applications.
-
Custom Peptide Synthesis: The primary application is in the synthesis of biologically active peptides. This includes peptide hormones, neuropeptides, and enzyme substrates or inhibitors. For example, the proteasome inhibitor MG132 (Z-Leu-Leu-Leu-al) incorporates Z-protected leucine in its structure.[14]
-
Enzyme Substrate and Inhibitor Design: Researchers synthesize specific peptide sequences with Z-protection to study enzyme kinetics and inhibition. The Z-group can mimic a larger substrate or provide necessary hydrophobic interactions within an enzyme's active site.
-
Prodrug Development: Amino acids are often conjugated to drugs to improve their pharmacokinetic properties. Z-protected amino acids can be used in the synthesis of these prodrugs, where the protecting group is removed in a later step or in vivo.[15]
-
Bioconjugation: Z-protected amino acids with additional functionalities can be used as linkers in bioconjugation chemistry, for example, to attach peptides to carrier molecules or surfaces.
Conclusion
The benzyloxycarbonyl group remains a cornerstone of peptide chemistry, particularly for solution-phase synthesis strategies. Its reliability, ease of use, and stability have ensured its place in the synthetic chemist's toolbox for nearly a century. A thorough understanding of the properties of Z-protected amino acids and the detailed protocols for their use is essential for researchers aiming to synthesize custom peptides for a myriad of applications, from fundamental biochemical studies to the development of next-generation therapeutics. This guide provides the foundational knowledge required to effectively harness the power of Z-protection in peptide and protein science.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. biosynth.com [biosynth.com]
- 5. Z-Ala-OH [chembk.com]
- 6. Z-Gly-OH 99 1138-80-3 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Z-Phe-OH 99 1161-13-3 [sigmaaldrich.com]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Amino acid - Wikipedia [en.wikipedia.org]
- 15. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Z-Asp(OBzl)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Z-Asp(OBzl)-OH (N-Benzyloxycarbonyl-L-aspartic acid 4-benzyl ester), a critical parameter for its application in peptide synthesis and other areas of pharmaceutical development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.
Introduction to this compound
This compound is a protected amino acid derivative commonly used in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid of aspartic acid. Understanding its solubility in various organic solvents is crucial for reaction setup, purification, and formulation.
Solubility Data of this compound
The solubility of this compound has been reported in a limited number of common laboratory solvents. Quantitative data is primarily available for dimethyl sulfoxide (DMSO), with some conflicting values from different suppliers. For other organic solvents, only qualitative descriptions are currently available. It is consistently reported to be insoluble in water.[1][2]
Table 1: Quantitative Solubility Data for this compound
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 45 | ~0.126 | [3] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | 100 | ~0.280 | [4] |
Note: The discrepancy in the reported solubility in DMSO may be attributed to variations in the experimental methodology, purity of the compound, or the hygroscopic nature of DMSO. It is recommended that researchers experimentally determine the solubility for their specific lot and conditions.
Table 2: Qualitative Solubility Data for this compound
| Solvent | Solubility Description | Source(s) |
| Acetic Acid | Soluble | [1] |
| Chloroform | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Acetone | Soluble | [2] |
| Water | Insoluble | [1][2] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in a given solvent, based on the widely accepted shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound: High purity, crystalline solid.
-
Solvents: HPLC grade or equivalent purity.
-
Volumetric flasks and pipettes: Calibrated.
-
Scintillation vials or glass tubes with screw caps.
-
Orbital shaker or vortex mixer.
-
Temperature-controlled incubator or water bath.
-
Centrifuge.
-
Syringe filters: 0.22 µm or 0.45 µm, compatible with the solvent.
-
HPLC system with a UV detector.
-
Analytical balance.
-
pH meter (for aqueous solutions, if applicable).
Experimental Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10-15 minutes.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is crucial to remove any remaining solid particles.
-
-
Sample Analysis (HPLC):
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Inject the calibration standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the diluted sample solution into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound is a key parameter for its effective use in research and development. While quantitative data is currently limited, this guide provides the available information and a robust experimental protocol for researchers to determine the solubility in their solvents of interest. The provided workflow and methodologies are intended to support the generation of reliable and reproducible solubility data, facilitating the advancement of peptide synthesis and other pharmaceutical applications.
References
An In-depth Technical Guide to the Safe Handling of Z-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Z-Asp(OBzl)-OH (N-α-Cbz-L-aspartic acid β-benzyl ester), an amino acid derivative commonly used in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.
Chemical and Physical Properties
This compound is a white to off-white solid.[1][2] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Synonyms | Nα-Cbz-L-aspartic acid β benzyl ester, N-Cbz-L-Aspartic acid 4-benzyl ester | [3][4][5] |
| CAS Number | 3479-47-8 | [1][5][6][7] |
| Molecular Formula | C19H19NO6 | [1][3][5][6] |
| Molecular Weight | 357.36 g/mol (approx. 357.4 g/mol ) | [1][6][7][8] |
| Appearance | White to off-white solid/powder | [1][2] |
| Solubility | DMSO: 100 mg/mL (279.83 mM) (ultrasonication may be needed) | [1][2] |
| DMSO: 45 mg/mL (125.92 mM) (sonication recommended) | [4] |
Hazard Identification and First Aid
While this compound is not classified as a hazardous substance according to EU regulations, it may cause irritation upon contact.[3] Appropriate precautions should always be taken.
| Hazard | Potential Effects | First Aid Measures |
| Inhalation | May be harmful if inhaled and may cause respiratory tract irritation.[3][9] | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9] |
| Skin Contact | May be harmful if absorbed through the skin and may cause skin irritation.[3][9] | Wash off with soap and plenty of water.[3][9] |
| Eye Contact | May cause eye irritation.[3][9] | Check for and remove any contact lenses. Flush eyes with water as a precaution.[3][9] |
| Ingestion | May be harmful if swallowed.[3][9] | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9] |
Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Respiratory Protection: A dust respirator or an approved/certified respirator should be used to avoid inhalation, especially when handling the powder.[3][9]
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the stability of the compound and ensuring a safe laboratory environment.
Handling Procedures
-
Engineering Controls: Use in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[3][9]
-
General Hygiene: Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[3][9]
-
Dust Prevention: Do not breathe dust.[3][9] Avoid creating dust when handling the solid form.
-
Ignition Sources: Keep away from heat and sources of ignition.[3][9]
Storage Conditions
-
Temperature:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] Another source recommends not storing above 5°C (41°F).[3][9]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[1][2]
-
-
Conditions to Avoid: Avoid strong oxidizing agents.[3]
Accidental Release and Disposal
In the event of a spill or for final disposal, the following procedures should be followed.
Spill Response
-
Small Spill: Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[3][9]
-
Large Spill: Use a shovel to put the spilled material into a convenient waste disposal container.[3][9] A self-contained breathing apparatus should be used to avoid inhalation of the product during cleanup.[3][9]
Fire-Fighting Measures
-
Flammability: No data is available on the flammability of the product.[3]
-
Extinguishing Media:
-
Decomposition Products: Hazardous thermal decomposition may produce oxides of carbon and nitrogen.[3]
-
Protective Equipment: Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[3]
Waste Disposal
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[3] This product and its degradation products are not considered toxic.[3][9]
Visualized Workflows
The following diagrams illustrate the recommended workflows for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Hazard identification and first aid response logic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 5. vsnchem.com [vsnchem.com]
- 6. peptide.com [peptide.com]
- 7. scbt.com [scbt.com]
- 8. Z-Asp-OBzl | C19H19NO6 | CID 6994509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Z-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-α-Carbobenzyloxy-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the chemical synthesis of peptides.
Introduction
This compound is a derivative of aspartic acid where the α-amino group is protected by a carbobenzyloxy (Z) group and the β-carboxyl group is protected as a benzyl ester (OBzl). This protecting group strategy is primarily compatible with the Boc/Bzl solid-phase peptide synthesis methodology. The Z group provides stability during peptide chain elongation and can be removed under specific conditions, while the OBzl group protects the side chain carboxyl functionality until the final cleavage step.
The selection of appropriate protecting groups for the side chain of aspartic acid is critical to prevent side reactions, most notably the formation of aspartimide. Aspartimide formation can lead to the production of difficult-to-separate impurities, including α- and β-aspartyl peptides and racemized products.
Data Summary: Comparison of Aspartic Acid Side-Chain Protecting Groups
While this compound is predominantly used in Boc-SPPS, the following table provides a comparative overview of various side-chain protecting groups for aspartic acid, primarily within the more common Fmoc-SPPS strategy, to highlight the challenge of aspartimide formation. This data is extrapolated from studies on model peptides known to be susceptible to this side reaction.
| Protecting Group | Synthesis Strategy | Relative Level of Aspartimide Formation | Key Advantages | Key Disadvantages |
| OBzl | Boc/Bzl | Moderate | Compatible with Boc chemistry; removable with strong acid. | Susceptible to aspartimide formation, especially in Asp-Gly, Asp-Asn, and Asp-Ser sequences. |
| OtBu | Fmoc/tBu | High | Standard and cost-effective for Fmoc-SPPS.[1] | Highly prone to aspartimide formation.[1] |
| OMpe | Fmoc/tBu | Low | Sterically hindered, reducing aspartimide formation. | Higher cost. |
| OBno | Fmoc/tBu | Very Low | Provides excellent suppression of aspartimide formation and racemization.[2][3] | Higher cost; bulkier group may affect coupling kinetics.[2] |
| Odmab | Fmoc/tBu | Moderate | Orthogonal deprotection possible with hydrazine. | Can still lead to significant aspartimide formation. |
Experimental Protocols
General Workflow for Boc-SPPS using this compound
The following diagram illustrates the general workflow for incorporating an Asp residue using this compound in a Boc-SPPS protocol.
Caption: Boc-SPPS Cycle for this compound Incorporation.
Detailed Protocol for Coupling this compound in Boc-SPPS
This protocol assumes a starting scale of 0.1 mmol on a suitable resin (e.g., Merrifield or PAM resin).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
HOBt (if using DIC)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes.
-
Pre-activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol) and the coupling reagent (e.g., HBTU, 3 equivalents, 0.3 mmol) in DMF (2 mL).
-
Add DIEA (6 equivalents, 0.6 mmol) to the solution and allow the pre-activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the peptide-resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
Protocol for Final Cleavage and Deprotection of Z and OBzl Groups
The simultaneous cleavage of the peptide from the resin and the removal of the Z and OBzl protecting groups is typically achieved using strong acidic conditions.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
HF cleavage apparatus
-
Diethyl ether (cold)
-
Acetic acid solution (e.g., 10%)
Procedure: WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using appropriate personal protective equipment.
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole, 1 mL per gram of resin) to the reaction vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C using an ice/salt bath.
-
Distill a sufficient amount of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Evaporation:
-
Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.
-
-
Peptide Precipitation and Washing:
-
Add cold diethyl ether to the residue in the reaction vessel to precipitate the crude peptide.
-
Triturate the solid with cold ether and then collect the precipitate by filtration or centrifugation.
-
Wash the peptide precipitate with cold ether several times to remove scavengers and organic byproducts.
-
-
Peptide Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.
-
Side Reactions and Mitigation Strategies
The primary side reaction of concern when using this compound is the formation of aspartimide.
Caption: Aspartimide Formation Pathway.
Mitigation Strategies:
-
Use of in situ neutralization protocols: In Boc-SPPS, performing the neutralization step in the presence of the activated amino acid can reduce the time the free N-terminal amine is exposed to basic conditions, thereby minimizing the risk of aspartimide formation.[4]
-
Careful selection of coupling reagents: Stronger activating agents can reduce coupling times, which may in turn reduce the exposure to conditions that favor side reactions.
-
Sequence consideration: The risk of aspartimide formation is highest in sequences where the amino acid C-terminal to the aspartic acid residue is Gly, Asn, or Ser.[1] When possible, redesigning the synthetic strategy for such sequences may be beneficial.
Conclusion
This compound is a valuable building block for the incorporation of aspartic acid in Boc-based solid-phase peptide synthesis. While effective, its use requires careful consideration of the potential for aspartimide formation. By employing optimized coupling and neutralization protocols, and being aware of sequence-dependent risks, researchers can successfully utilize this compound for the synthesis of complex peptides. For Fmoc-based strategies, the use of sterically hindered side-chain protecting groups such as OMpe or OBno is recommended to minimize aspartimide-related impurities.
References
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester, Z-Asp(OBzl)-OH, in solution-phase peptide synthesis (SPPS). This technique remains a cornerstone for the scalable production of short peptides, peptide fragments for convergent synthesis, and peptides incorporating specialized amino acids. The use of Z-group for N-terminal protection and benzyl (Bzl) group for side-chain protection offers a classic and reliable strategy, with well-established methods for coupling and deprotection.
This document outlines the entire workflow, from the initial coupling of this compound to a C-terminally protected amino acid, through to the selective deprotection of the Z-group for chain elongation, and finally, the complete deprotection of the synthesized peptide.
Data Presentation
The following tables summarize the materials, reagents, and expected quantitative outcomes for the synthesis of a model dipeptide, Z-Asp(OBzl)-Xaa-OR (where Xaa represents any amino acid and R is a protecting group such as methyl or ethyl), and its subsequent deprotection.
Table 1: Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| This compound | C₁₉H₁₉NO₆ | 357.36 | N- and side-chain protected aspartic acid |
| Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl) | Variable | Variable | C-terminal amino acid |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| Triethylamine (TEA) or N-Methylmorpholine (NMM) | C₆H₁₅N or C₅H₁₁NO | 101.19 or 101.15 | Base for neutralization |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Solvent for extraction and purification |
| 10% Palladium on Carbon (Pd/C) | Pd/C | - | Catalyst for hydrogenolysis |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent for deprotection |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Reducing agent for deprotection |
Table 2: Expected Yields and Purity for Dipeptide Synthesis and Deprotection
| Step | Product | Typical Yield (%) | Typical Purity (%) (after purification) |
| Peptide Coupling | Z-Asp(OBzl)-Xaa-OR | 75-85 | >95 |
| Z-Group Deprotection | H-Asp(OBzl)-Xaa-OR | >90 | >98 |
| Full Deprotection (Z and Bzl) | H-Asp-Xaa-OH | >85 | >97 |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Z-Asp(OBzl)-Gly-OMe)
This protocol details the coupling of this compound with glycine methyl ester using the DCC/HOBt method.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
DCC
-
HOBt
-
TEA or NMM
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Activation of this compound:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.
-
Allow the activation to proceed for 30 minutes at 0 °C.
-
-
Neutralization of Amino Acid Ester:
-
In a separate flask, suspend H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM.
-
Cool the suspension to 0 °C and add TEA or NMM (1 equivalent) dropwise with stirring.
-
Stir the mixture for 15 minutes at 0 °C to ensure complete neutralization.
-
-
Coupling Reaction:
-
Add the neutralized amino acid ester solution from step 2 to the activated this compound solution from step 1 at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic layer sequentially with:
-
5% aqueous HCl solution (2 x)
-
Saturated aqueous NaHCO₃ solution (2 x)
-
Brine (1 x)
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel to yield the pure dipeptide, Z-Asp(OBzl)-Gly-OMe.
-
Protocol 2: Selective N-Terminal Z-Group Deprotection
This protocol describes the removal of the N-terminal Z-group via catalytic hydrogenation to allow for further peptide chain elongation.
Materials:
-
Purified Z-Asp(OBzl)-Gly-OMe
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the purified Z-Asp(OBzl)-Gly-OMe in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, typically 5-10% by weight of the peptide).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the deprotected dipeptide, H-Asp(OBzl)-Gly-OMe. This product can be used directly in the next coupling step.
Protocol 3: Full Deprotection of the Peptide (Removal of Z and Bzl Groups)
This protocol outlines the simultaneous removal of the N-terminal Z-group and the side-chain benzyl ester via catalytic hydrogenolysis to yield the final, unprotected peptide.
Materials:
-
Purified Z-Asp(OBzl)-Gly-OMe (or a longer peptide with these protecting groups)
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or a mixture of MeOH/Acetic Acid
-
Hydrogen gas (H₂) supply
Procedure:
-
Dissolve the protected peptide in methanol (or a mixture of methanol and a small amount of acetic acid to improve solubility and reaction rate).
-
Carefully add 10% Pd/C (catalytic amount).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3x).
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature. The reaction may require a slightly elevated pressure of hydrogen for complete deprotection of the benzyl ester.
-
Monitor the reaction by TLC or HPLC until completion.
-
Filter the reaction mixture through Celite® to remove the catalyst.
-
Evaporate the solvent to yield the crude unprotected peptide, H-Asp-Gly-OH.
-
The final peptide can be purified by recrystallization or reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the synthesis of a dipeptide using this compound.
Deprotection Strategies
Caption: Deprotection pathways for peptides synthesized with this compound.
Application Notes and Protocols for the Coupling of Z-Asp(OBzl)-OH
These application notes provide a detailed overview and comparison of three common coupling reagents—DCC, DIC, and HBTU—for the formation of a peptide bond with the protected amino acid Z-Asp(OBzl)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.
Introduction to this compound and Peptide Coupling
This compound, also known as N-Cbz-L-Aspartic acid 4-benzyl ester, is a derivative of aspartic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the side-chain carboxylic acid is protected as a benzyl ester (OBzl)[1][2]. This protection strategy is crucial in peptide synthesis to ensure selective amide bond formation at the C-terminal carboxylic acid.
Peptide coupling is the process of forming a peptide (amide) bond between the carboxyl group of one amino acid and the amino group of another[3]. This reaction is facilitated by coupling reagents that activate the carboxyl group, making it more susceptible to nucleophilic attack by the amine[4][5]. The choice of coupling reagent is critical as it directly influences reaction efficiency, yield, purity, and the extent of side reactions such as racemization[5]. This document explores the application of Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) for this purpose.
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent depends on various factors including the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final product. Below is a summary of the key characteristics of DCC, DIC, and HBTU.
| Feature | DCC (Dicyclohexylcarbodiimide) | DIC (Diisopropylcarbodiimide) | HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) |
| Reagent Type | Carbodiimide | Carbodiimide | Aminium/Uronium Salt |
| Byproduct | Dicyclohexylurea (DCU) | Diisopropylurea (DIU) | Tetramethylurea |
| Byproduct Solubility | Insoluble in most organic solvents[6][7][8]. | Soluble in many organic solvents[6][7][8]. | Water-soluble[9]. |
| Racemization Potential | Moderate; can be suppressed with additives like HOBt[4][10]. | Moderate; can be suppressed with additives like HOBt or Oxyma[7]. | Low, especially with the addition of HOBt[7][11]. |
| Relative Cost | Low[6]. | Moderate | High[6]. |
| Key Advantages | Low cost, effective for many standard couplings, easy removal of byproduct by filtration in solution-phase synthesis[6]. | Suitable for solid-phase peptide synthesis (SPPS) due to soluble byproduct, easy to handle (liquid)[7][8]. | High coupling efficiency, rapid reaction times, low racemization, mild reaction conditions[12][13]. |
| Key Disadvantages | Insoluble byproduct can complicate purification in SPPS, known skin sensitizer[6][7]. Can cause N-acylurea formation[8][10]. | Potential for side reactions; quality can vary[14]. | Can cause guanidinylation of the N-terminal amine if used in excess[15][16]. Potentially explosive[9][11]. |
Reaction Mechanisms and Workflows
The following diagrams illustrate the general workflow for peptide coupling and the specific activation mechanisms for carbodiimides (DCC/DIC) and HBTU.
Caption: General workflow for the solution-phase coupling of this compound.
Caption: Activation of a carboxylic acid by DCC or DIC to form an O-acylisourea intermediate.
Caption: HBTU-mediated activation of a carboxylic acid to form an activated HOBt ester.
Experimental Protocols
The following protocols describe the coupling of this compound with a generic amine component (e.g., H-Gly-OEt) in a solution-phase reaction.
Protocol 1: Coupling using DCC/HOBt
This method is a classic, cost-effective approach for peptide bond formation. The primary challenge is the removal of the insoluble dicyclohexylurea (DCU) byproduct.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine component (e.g., Glycine ethyl ester HCl, 1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq, if using an amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the amine component hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM or DIPEA (1.0 eq) to neutralize the amine salt and stir for 10-15 minutes.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes. A white precipitate (DCU) will begin to form.
-
Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU, washing the filter cake with a small amount of DCM or DMF.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Coupling using DIC/HOBt
This protocol is similar to the DCC method but is often preferred for its soluble byproduct, which simplifies the workup, especially in solid-phase synthesis.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine component (e.g., Glycine ethyl ester HCl, 1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine component hydrochloride (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Add NMM or DIPEA (1.0 eq) and stir for 10-15 minutes.
-
Add DIC (1.1 eq) dropwise to the cooled reaction mixture.
-
Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine. The diisopropylurea (DIU) byproduct is more soluble and will be removed during these aqueous washes[6].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Coupling using HBTU
HBTU is a highly efficient coupling reagent that often leads to faster reactions and higher purity products with minimal racemization.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Amine component (e.g., Glycine ethyl ester HCl, 1.0 eq)
-
HBTU (1.0 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture. The solution may change color. Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the amine component (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer successively with 5% citric acid solution, 5% sodium bicarbonate solution, and brine. The byproducts of the HBTU coupling are water-soluble and will be removed during the aqueous workup[9].
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Safety and Handling
-
DCC: Is a potent skin sensitizer and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.
-
DIC: Is a corrosive liquid and a lachrymator. Handle in a well-ventilated fume hood with appropriate PPE.
-
HBTU: Is a moderate skin sensitizer and can be potentially explosive under certain conditions (e.g., thermal shock)[9][11]. Handle with care and avoid heating.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
These protocols and notes are intended to serve as a guide. Reaction conditions, including solvent, temperature, and reaction time, may require optimization for specific substrates and scales.
References
- 1. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. nbinno.com [nbinno.com]
- 5. jpt.com [jpt.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. HBTU:Property,Reaction,Preparation and Hazard_Chemicalbook [chemicalbook.com]
- 10. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. nbinno.com [nbinno.com]
- 14. polypeptide.com [polypeptide.com]
- 15. peptide.com [peptide.com]
- 16. 肽偶联剂选择指南 [sigmaaldrich.com]
Activation of Z-Asp(OBzl)-OH for Peptide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the activation of N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) for the formation of peptide bonds. It is intended to guide researchers in selecting the optimal coupling strategy to maximize yield and purity while minimizing common side reactions.
Introduction
This compound is a commonly used building block in solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl group of the aspartic acid side chain. Proper activation of the free α-carboxyl group is critical for efficient peptide bond formation. The choice of coupling reagent and reaction conditions can significantly impact the reaction's success, influencing yield, purity, and the formation of undesirable side products such as aspartimide and dipeptides.[1] This document outlines various activation methods, provides comparative data, and offers detailed experimental protocols.
Activation Methods and Coupling Reagents
The activation of the carboxylic acid of this compound is a crucial step to facilitate nucleophilic attack by the amino group of the incoming amino acid or peptide. This is typically achieved by converting the carboxylic acid into a more reactive species. Several classes of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and potential for side reactions.
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are classic and cost-effective coupling reagents.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress racemization and other side reactions, an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure is typically included.[2][3]
Onium Salts (Uronium/Aminium and Phosphonium)
Onium salts, such as HBTU, HATU, HCTU, and PyBOP, are highly efficient coupling reagents that lead to rapid and clean peptide bond formation with minimal racemization.[2][4] They react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an activated ester in situ.[5]
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical parameter in peptide synthesis. The following table summarizes the general performance of commonly used coupling reagents. It should be noted that the optimal choice is often sequence-dependent, and these values represent typical outcomes in solution-phase peptide synthesis.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| DCC | HOBt | - | 2-12 h | 70-90 | Advantages: Inexpensive. Disadvantages: Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2] |
| EDC | HOBt/Oxyma Pure | DIPEA | 1-4 h | 85-95 | Advantages: Water-soluble urea byproduct is easily removed by aqueous workup.[6][7] Disadvantages: Can be less effective for sterically hindered couplings. |
| HBTU | - | DIPEA | 30-60 min | 90-98 | Advantages: High efficiency and low racemization.[2][4] Disadvantages: Can lead to guanidinylation of the N-terminus if used in excess. |
| HATU | - | DIPEA | 15-30 min | >95 | Advantages: Very high reactivity, excellent for difficult couplings.[2][4] Disadvantages: Higher cost. |
| COMU | - | DIPEA | 15-30 min | >95 | Advantages: High efficiency, safer (non-explosive), and byproducts are water-soluble.[5] Disadvantages: Can be less stable in solution over long periods. |
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern when activating aspartic acid derivatives is the formation of aspartimide. This five-membered cyclic imide can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.
Strategies to Minimize Aspartimide Formation:
-
Choice of Coupling Reagent: Uronium/aminium and phosphonium salt reagents (e.g., HATU, HBTU) are generally associated with lower levels of aspartimide formation compared to carbodiimides due to faster reaction kinetics.
-
Use of Additives: Additives like HOBt and Oxyma Pure not only reduce racemization but can also suppress aspartimide formation by favoring the desired peptide bond formation.[2][3]
-
Reaction Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to minimize the rate of aspartimide formation.
-
Base Selection: The choice and amount of base can influence side reactions. Weaker bases or stoichiometric amounts of base are sometimes preferred.
Another potential side reaction is the formation of a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH, during the preparation of this compound itself.[1] Careful control of the reaction conditions during the benzyloxycarbonylation step is necessary to minimize this impurity.
Experimental Protocols
The following are generalized protocols for the activation and coupling of this compound in solution-phase peptide synthesis. Researchers should optimize these protocols based on the specific amino acid being coupled and the scale of the reaction.
Protocol 1: Activation of this compound using EDC/HOBt
This protocol describes a standard method for peptide bond formation using a water-soluble carbodiimide and HOBt.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride or peptide fragment (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
-
Addition of HOBt: Add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents) dropwise to the stirring solution to neutralize the hydrochloride salt and for the activation step.
-
Activation: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) to the reaction mixture in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude peptide by column chromatography on silica gel.
Protocol 2: Activation of this compound using HATU
This protocol is suitable for more challenging couplings where high reactivity is required.
-
Pre-activation: In a separate flask, dissolve this compound (1.0 equivalent) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling: In the main reaction flask, dissolve the amino acid ester hydrochloride or peptide fragment (1.0 equivalent) in anhydrous DMF and add the pre-activated this compound solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup and Purification: Follow the workup and purification procedures as described in Protocol 1.
Mandatory Visualizations
Caption: General pathway for the activation of this compound.
Caption: A typical experimental workflow for peptide coupling.
References
- 1. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Coupling strategies for the synthesis of Peptide-oligonucleotide conjugates for patterned synthetic biomineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols: Deprotection of Z-Asp(OBzl)-OH via Catalytic Hydrogenation
Introduction
The benzyloxycarbonyl (Z or Cbz) group and the benzyl (Bzl) ester are extensively used as protecting groups for the amine and carboxylic acid functionalities, respectively, in peptide synthesis and medicinal chemistry. Their simultaneous removal is a critical step in the synthesis of peptides and other complex molecules. Catalytic hydrogenation is a mild and efficient method for the deprotection of both Z and Bzl groups, typically affording the free amino acid with high purity. This application note provides a detailed protocol for the deprotection of N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) to yield L-aspartic acid, utilizing palladium on carbon (Pd/C) as the catalyst.
Reaction Scheme
The overall reaction involves the hydrogenolysis of the Z and Bzl groups from this compound in the presence of a palladium catalyst and a hydrogen source, resulting in the formation of L-aspartic acid, toluene, and carbon dioxide as byproducts.
Chemical Equation:
This compound + 2H₂ --(Pd/C)--> L-Aspartic Acid + 2 Toluene + CO₂
Quantitative Data Summary
The efficiency of the catalytic hydrogenation of this compound is influenced by several factors including the type of hydrogen source, catalyst loading, pressure, and reaction time. Below is a summary of typical reaction conditions and expected outcomes.
| Entry | Hydrogen Source | Catalyst | Catalyst Loading (w/w) | Pressure | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | H₂ gas | 10% Pd/C | 10% | 1 atm | Methanol | Room Temp. | 4-6 | >95 |
| 2 | H₂ gas | 5% Pd/C | 15% | 3 atm | Ethanol | Room Temp. | 2-4 | >95 |
| 3 | Formic Acid | 10% Pd/C | 20% | N/A | Methanol | Room Temp. | 0.5-1 | ~95 |
| 4 | Ammonium Formate | 10% Pd/C | 100% | N/A | Methanol | Reflux | 1-2 | ~90 |
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation with H₂ Gas
This protocol describes the deprotection of this compound using hydrogen gas at atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Diatomaceous earth (Celite®)
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 3.57 g, 10 mmol) in methanol (100 mL).
-
Carefully add 10% Pd/C (e.g., 0.36 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for atmospheric pressure) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is L-aspartic acid. The product can be further purified by recrystallization from hot water if necessary.
Protocol 2: Catalytic Transfer Hydrogenation with Formic Acid
This protocol utilizes formic acid as the hydrogen donor, avoiding the need for a pressurized hydrogen gas setup.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (ACS grade)
-
Formic Acid (98-100%)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Vacuum filtration apparatus
Procedure:
-
To a solution of this compound (e.g., 3.57 g, 10 mmol) in methanol (100 mL) in a round-bottom flask, add 10% Pd/C (e.g., 0.71 g, 20% w/w).
-
With vigorous stirring, add formic acid (e.g., 2 mL, ~50 mmol) dropwise to the suspension at room temperature.
-
An effervescence (CO₂ evolution) may be observed. Continue stirring at room temperature.
-
The reaction is typically rapid and can be complete within 30-60 minutes.[1] Monitor the reaction by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol (2 x 20 mL).
-
Evaporate the combined filtrates to dryness under reduced pressure to obtain L-aspartic acid as a white solid.
Visualizations
Diagram 1: Logical Relationship of Protecting Groups
Caption: Protection scheme for amine and carboxylic acid groups.
Diagram 2: Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the deprotection of this compound.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction stalls, the catalyst may be poisoned. Adding a fresh batch of catalyst can help drive the reaction to completion. In some cases, adding a small amount of acid (e.g., acetic acid) can prevent catalyst inhibition by the product amine.
-
Safety with H₂ Gas: Hydrogen gas is highly flammable. Ensure all operations are carried out in a well-ventilated fume hood, away from ignition sources. Use appropriate equipment for handling flammable gases.
-
Safety with Pd/C: Palladium on carbon is pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst carefully, preferably under an inert atmosphere or as a slurry in a solvent. Do not allow the catalyst to dry on the filter paper. Quench the used catalyst with water before disposal.
-
Safety with Formic Acid: Formic acid is corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses).
References
Application Note: Strong Acid-Mediated Cleavage of Benzyl Ester Protecting Groups from Z-Asp(OBzl)-OH
Introduction
In peptide synthesis and organic chemistry, the protection of reactive functional groups is a critical strategy. For the carboxylic acid side chain of aspartic acid, the benzyl (Bzl) ester is a commonly employed protecting group due to its general stability. Z-Asp(OBzl)-OH is a standard building block where the α-amino group is protected by a benzyloxycarbonyl (Z) group and the β-carboxyl group is protected as a benzyl ester (OBzl).
The removal of the benzyl ester is typically accomplished under two main conditions: catalytic hydrogenolysis or treatment with strong acids.[1][2] Acid-catalyzed cleavage, or acidolysis, is a robust and widely used method, particularly when other functional groups in the molecule are sensitive to reduction. This method relies on strong acids such as Trifluoroacetic Acid (TFA) or Hydrogen Bromide (HBr) in acetic acid to effect the cleavage.[3][4]
The reaction proceeds via an SN1-type mechanism where the ester oxygen is protonated, leading to the departure of a stable benzyl carbocation.[5][6] However, this highly reactive carbocation can lead to undesirable side reactions, such as Friedel-Crafts-type alkylation of electron-rich aromatic residues like tyrosine or tryptophan. To prevent these side reactions, "scavengers" are added to the reaction mixture to trap the benzyl carbocation.[3] Common scavengers include anisole, thioanisole, water, phenol, or p-cresol.[3][7]
This document provides detailed protocols and comparative data for the deprotection of the β-benzyl ester from this compound using strong acid methodologies.
Reaction Mechanism and Role of Scavengers
The acid-catalyzed cleavage of the benzyl ester follows a unimolecular (SN1) pathway:
-
Protonation: The ester carbonyl oxygen is protonated by the strong acid, which activates the group for cleavage.
-
Carbocation Formation: The carbon-oxygen bond of the ester cleaves, releasing the free carboxylic acid and the resonance-stabilized benzyl carbocation.
-
Carbocation Trapping: The electrophilic benzyl carbocation is immediately trapped by a nucleophilic scavenger present in the reaction mixture, preventing it from reacting with the desired product or other sensitive functionalities.
Caption: Mechanism of Acid-Catalyzed Benzyl Ester Cleavage.
Comparative Data on Cleavage Conditions
The choice of acid and scavenger can significantly impact reaction efficiency and purity of the final product. The following table summarizes common conditions for benzyl ester cleavage.
| Reagent System | Scavenger(s) | Typical Conditions | Notes |
| TFA / DCM (95:5 v/v) | Anisole, Thioanisole, or Water (2-5%) | Room temperature, 1-4 hours | Standard method in solid-phase peptide synthesis. TFA is volatile and easily removed.[7] |
| HBr in Acetic Acid (33% w/v) | Phenol, p-Cresol | Room temperature, 30-90 minutes | Very strong and rapid cleavage. Acetic acid is less volatile than TFA. Can be harsh on other protecting groups.[3] |
| TFA / H₂O (95:5 v/v) | Water | Room temperature, 1-4 hours | Water acts as an effective scavenger and is easily removed. |
| TFMSA / TFA | Thioanisole, m-Cresol | 0°C to Room temperature, 1-2 hours | Trifluoromethanesulfonic acid (TFMSA) is a very strong acid used for cleaving more resistant groups.[8] |
Potential Side Reactions:
-
Incomplete Deprotection: Insufficient reaction time or acid strength can lead to residual protected material.
-
Alkylation: In the absence of scavengers, the benzyl carbocation can alkylate the desired product or other nucleophilic sites.[3]
-
Succinimide Formation: Aspartyl residues are prone to cyclization to form a succinimide derivative, particularly under certain acidic or basic conditions.[3] Using HBr in trifluoroacetic acid has been found to be relatively harmless in this regard.[3]
Experimental Protocols
Safety Precaution: Strong acids like TFA, HBr/AcOH, and TFMSA are extremely corrosive and toxic. All procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Cleavage using Trifluoroacetic Acid (TFA)
This protocol is a general method for removing acid-labile protecting groups.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (scavenger)
-
Cold diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with stir bar
-
Ice bath
Procedure:
-
Weigh 1.0 mmol of this compound and add it to a clean, dry round-bottom flask.
-
Dissolve the substrate in 5 mL of anhydrous DCM.
-
Add anisole (0.5 mL, ~5 eq.) to the solution to act as a scavenger.
-
Cool the flask in an ice bath for 10 minutes.
-
Slowly add 5 mL of TFA to the stirred solution. Caution: Exothermic reaction.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Stir the reaction mixture for 1.5 to 2 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the solution under reduced pressure (rotary evaporator) to remove the DCM and excess TFA. The remaining volume should be a small oil or syrup.
-
Add 50 mL of cold diethyl ether to the residue to precipitate the product. Stir or sonicate to break up any solids.
-
Collect the solid product by vacuum filtration, washing the precipitate with two portions of cold diethyl ether (2 x 20 mL).
-
Dry the solid product (Z-Asp-OH) under high vacuum.
Protocol 2: Cleavage using Hydrogen Bromide in Acetic Acid
This is a potent and rapid method for benzyl group removal.
Materials:
-
This compound
-
33% HBr in Acetic Acid
-
Phenol (scavenger, optional but recommended)
-
Cold diethyl ether
-
Round-bottom flask with stir bar
Procedure:
-
Weigh 1.0 mmol of this compound and add it to a round-bottom flask.
-
Add a crystal of phenol as a scavenger.
-
In a chemical fume hood, add 5 mL of 33% HBr in acetic acid solution to the flask.
-
Stir the mixture at room temperature for 30 to 60 minutes. The reaction is often complete within an hour. Monitor by TLC.
-
Upon completion, precipitate the product by slowly adding the reaction mixture to 100 mL of vigorously stirred, cold diethyl ether.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with several portions of cold diethyl ether to remove residual acetic acid and HBr.
-
Dry the product (Z-Asp-OH) under high vacuum, preferably in a desiccator containing potassium hydroxide (KOH) pellets to absorb residual acid vapors.
General Experimental Workflow
The following diagram outlines the typical workflow for a deprotection reaction.
Caption: General Laboratory Workflow for Acidolytic Deprotection.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Boc/Bzl Strategy in Peptide Synthesis with Z-Asp(OBzl)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the rapid assembly of amino acids into complex polypeptide chains.[1] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, pioneered by R. Bruce Merrifield, is a classical and robust SPPS methodology.[2][3] It relies on a graduated acid lability approach: the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the resin linkage are cleaved simultaneously in a final step with a strong acid, typically anhydrous hydrogen fluoride (HF).[4][5]
This application note provides a detailed overview and protocols for the Boc/Bzl strategy, with a special focus on the incorporation of aspartic acid. While Boc-Asp(OBzl)-OH is the standard derivative for this strategy, this note also addresses the specific, albeit less common, use of Z-Asp(OBzl)-OH (N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester).
Core Principles of the Boc/Bzl Strategy
The success of the Boc/Bzl strategy hinges on the differential stability of the protecting groups towards acid.[6]
-
Temporary Nα-Protection: The Boc group is used for the temporary protection of the α-amino group of the incoming amino acid. It is quantitatively removed at each cycle of the synthesis using 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[2]
-
"Permanent" Side-Chain Protection: Side-chain functional groups are protected with groups that are stable to the repetitive TFA treatments. For aspartic acid, the β-carboxyl group is typically protected as a benzyl ester (-OBzl). These groups are removed during the final cleavage step.[4]
-
Final Cleavage: A strong acid, most commonly anhydrous Hydrogen Fluoride (HF), is used to cleave the completed peptide from the solid support and remove all side-chain protecting groups simultaneously.[7][8] Safer but also effective alternatives include trifluoromethanesulfonic acid (TFMSA).[2]
This quasi-orthogonal scheme, where selectivity is based on the strength of the acidic reagent, has proven effective for synthesizing long and complex peptides.[9][10]
The Role and Challenges of Aspartic Acid Derivatives
Standard Building Block: Boc-Asp(OBzl)-OH In the conventional Boc/Bzl strategy, Boc-Asp(OBzl)-OH is the standard building block.[11] The benzyl ester protects the side-chain carboxyl group, preventing it from participating in unwanted side reactions during peptide bond formation.
Special Case: this compound this compound features the benzyloxycarbonyl (Z or Cbz) group for Nα-protection.[12][13] The Z group is also acid-labile but generally requires stronger conditions for removal than the Boc group. Its primary application is in solution-phase synthesis.[14] In SPPS, its use is uncommon but can be strategic. For instance, if this compound is used to load the first amino acid onto the resin, the Z group's stability to TFA allows for subsequent selective deprotection of other groups. However, to proceed with a standard Boc-SPPS cycle, the Z-group must be removed, typically via catalytic hydrogenation (e.g., H₂/Pd-C), which introduces an orthogonal deprotection step not typical for Boc/Bzl SPPS.[15]
Key Challenge: Aspartimide Formation A significant side reaction associated with aspartic acid during peptide synthesis is the formation of a succinimide ring, known as aspartimide.[16] This can occur under both acidic and basic conditions. In Boc-SPPS, the neutralization step (typically with a tertiary amine like DIEA) following TFA deprotection can promote this side reaction. Aspartimide formation is problematic as it can lead to a mixture of products, including the desired α-peptide, the rearranged β-peptide, and racemized products.[17] The risk is particularly high for Asp-Gly sequences.[17]
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle (Manual Synthesis)
This protocol outlines a single cycle for the addition of one amino acid using Boc-Asp(OBzl)-OH on a 0.2 mmol scale with p-methylbenzhydrylamine (MBHA) resin.
-
Resin Swelling: Swell the peptide-resin (starting with N-terminal deprotected resin) in Dichloromethane (DCM) (10 mL/g resin) for 30 minutes in a reaction vessel. Drain the solvent.
-
Boc Deprotection:
-
Washing: Wash the peptide-resin sequentially with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization:
-
Add 5-10% N,N-diisopropylethylamine (DIEA) in DCM (10 mL/g resin). Agitate for 2 minutes. Drain.
-
Repeat the neutralization step once more.
-
Wash the peptide-resin with DCM (5x). Perform a qualitative ninhydrin (Kaiser) test to confirm the presence of a free primary amine.
-
-
Coupling:
-
In a separate vial, dissolve Boc-Asp(OBzl)-OH (0.8 mmol, 4 eq.) and an activating agent such as HBTU (0.8 mmol, 4 eq.) in N,N-Dimethylformamide (DMF) (~5 mL).
-
Add DIEA (1.6 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.[19]
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a ninhydrin test. If the test is negative (no blue color), the coupling is complete. If positive, the coupling may be repeated.
-
Once complete, drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 2: Final Peptide Cleavage and Deprotection (High HF Method)
!!! WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-resistant fume hood and apparatus. !!!
-
Preparation: Dry the final peptide-resin thoroughly under a high vacuum for several hours. Weigh the resin and place it into a specialized HF reaction vessel.
-
Scavenger Addition: Add a pre-chilled scavenger mixture to the vessel. A common mixture for peptides without sensitive residues like Cys or Trp is p-cresol:anisole (1:1 v/v), using approximately 1 mL of total scavenger per gram of resin.[20]
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C using a dry ice/alcohol bath.
-
Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.[19]
-
Stir the mixture at 0°C for 60-90 minutes.
-
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring it is captured in a suitable trap (e.g., containing calcium oxide).[7]
-
Peptide Precipitation and Washing:
-
Once all HF is removed, add ice-cold diethyl ether to the reaction vessel to precipitate the crude peptide and wash away the scavengers.
-
Triturate the resin/peptide mixture, then filter the peptide through a fritted funnel.
-
Wash the collected peptide precipitate thoroughly with more cold diethyl ether (3x).[20]
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).
-
Separate the peptide solution from the resin beads by filtration.
-
Freeze the peptide solution and lyophilize to obtain the crude peptide powder, which can then be purified by HPLC.
-
Data Presentation
Quantitative data for peptide synthesis can vary widely based on sequence, scale, and specific conditions. The tables below provide representative data for a model synthesis.
Table 1: Typical Reaction Parameters for Boc-SPPS Cycle
| Step | Reagent/Solvent | Concentration | Time | Equivalents (vs. Resin Capacity) |
|---|---|---|---|---|
| Deprotection | TFA in DCM | 25 - 50% (v/v) | 1 x 2 min, 1 x 20 min | N/A |
| Neutralization | DIEA in DCM | 5 - 10% (v/v) | 2 x 2 min | N/A |
| Activation | Boc-AA-OH / HBTU / DIEA | ~0.2 M in DMF | 1-2 min (pre-activation) | 4 eq. / 4 eq. / 8 eq. |
| Coupling | Activated Amino Acid | ~0.1 M in DMF | 1 - 2 hours | 4 eq. |
**Table 2: Representative Yield and Purity Data for a Model Tetrapeptide (e.g., Ala-Asp(Bzl)-Gly-Phe-NH₂) **
| Parameter | Value | Method of Determination |
|---|---|---|
| Resin Substitution | 0.5 mmol/g | N/A |
| Synthesis Scale | 0.2 mmol | N/A |
| Avg. Coupling Efficiency | >99.5% | Quantitative Ninhydrin Assay |
| Crude Peptide Yield | 155 mg (~85%) | Gravimetric (post-lyophilization) |
| Crude Peptide Purity | ~75% | RP-HPLC (A₂₂₀ nm) |
| Final Purity | >98% | RP-HPLC (A₂₂₀ nm, post-purification) |
| Identity Confirmation | Correct [M+H]⁺ | Mass Spectrometry (MALDI-TOF or ESI) |
Note: Coupling efficiency is critical; an efficiency of 99% per step results in a theoretical maximum yield of only 73% for a 30-mer peptide.[21]
Visualizations
Logical and Experimental Workflows
Caption: General Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Protecting Group Removal Strategy in Boc/Bzl Synthesis.
Caption: Aspartimide Formation Side Reaction Pathway.
References
- 1. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. csbio.com [csbio.com]
- 6. peptide.com [peptide.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. biosynth.com [biosynth.com]
- 11. peptide.com [peptide.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. peptide.com [peptide.com]
- 17. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chempep.com [chempep.com]
- 19. benchchem.com [benchchem.com]
- 20. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Peptides Containing Z-Asp(OBzl)-OH by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), protecting groups are essential for directing the sequence-specific assembly of amino acids. For aspartic acid, the side-chain carboxyl group is commonly protected as a benzyl ester (OBzl), while the α-amino group can be protected by a benzyloxycarbonyl (Z) group. The resulting derivative, Z-Asp(OBzl)-OH, is a key building block in the synthesis of protected peptide fragments. However, the presence of the bulky and hydrophobic Z and OBzl groups presents a significant challenge for the purification of the final peptide.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides.[1] This technique separates peptides based on their hydrophobicity.[1] The hydrophobic nature of the Z and OBzl protecting groups necessitates careful optimization of RP-HPLC methods to achieve high purity and recovery. These application notes provide a detailed guide to the purification of peptides containing this compound, including protocols for both analytical and preparative scale HPLC.
Challenges in the Purification of Peptides Containing this compound
The primary challenge in the purification of peptides containing this compound lies in the significant hydrophobicity imparted by the benzyloxycarbonyl (Z) and benzyl (Bzl) protecting groups.[2] This increased hydrophobicity can lead to several issues during RP-HPLC:
-
Strong Retention: The peptide may bind very strongly to the hydrophobic stationary phase (e.g., C18), requiring high concentrations of organic solvent for elution. This can sometimes lead to poor solubility of the peptide in the mobile phase.
-
Peak Broadening and Tailing: Strong hydrophobic interactions can result in slow desorption kinetics from the stationary phase, leading to broad and tailing peaks, which reduces resolution and makes accurate quantification difficult.
-
Co-elution with Hydrophobic Impurities: Byproducts of peptide synthesis, such as deletion sequences or incompletely deprotected peptides, may have similar hydrophobicities, making their separation from the target peptide challenging.
Experimental Protocols
Analytical RP-HPLC Method Development
The first step in developing a purification protocol is to establish an effective analytical method to assess the purity of the crude peptide and to determine the optimal conditions for preparative scale purification.
Objective: To develop a high-resolution separation of the target peptide from synthesis-related impurities.
Materials and Reagents:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical RP-HPLC system with UV detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then dilute with the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Scouting Gradient: To determine the approximate elution time of the peptide, perform a broad gradient run.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm (the Z-group has some absorbance at 254 nm).
-
Gradient: 5% to 95% B over 30 minutes.
-
-
Gradient Optimization: Based on the retention time from the scouting run, design a shallower gradient to improve resolution around the target peptide peak. For example, if the peptide elutes at 60% B in the scouting run, a new gradient could be 50% to 70% B over 20 minutes.
Preparative RP-HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
Objective: To isolate the target peptide with a purity of ≥95%.
Materials and Reagents:
-
Crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a fraction collector
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size)
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of a strong solvent (e.g., DMF or DMSO) and then dilute with Mobile Phase A to a concentration suitable for the column loading capacity (typically 10-50 mg/mL). Ensure the final sample solution is clear and free of particulates.
-
Mobile Phase Preparation: Prepare sufficient volumes of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions of the optimized gradient until a stable baseline is achieved.
-
Gradient Elution and Fraction Collection: Inject the prepared sample onto the column and run the optimized gradient. The flow rate will need to be scaled up from the analytical method (e.g., from 1 mL/min to 20 mL/min for a 21.2 mm ID column). Collect fractions across the elution profile of the target peptide.
-
Purity Analysis of Fractions: Analyze the collected fractions using the developed analytical RP-HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.
Data Presentation
The following tables provide representative data for the purification of a hypothetical peptide containing a this compound residue.
Table 1: Analytical HPLC Method Development
| Parameter | Scouting Run | Optimized Method 1 | Optimized Method 2 |
| Column | C18, 4.6x150 mm, 5µm | C18, 4.6x150 mm, 5µm | C18, 4.6x150 mm, 5µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Gradient | 5-95% B in 30 min | 50-70% B in 20 min | 55-65% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Retention Time | 18.5 min | 12.2 min | 10.8 min |
| Purity (Crude) | ~75% | ~75% | ~75% |
| Resolution | Moderate | Good | Excellent |
Table 2: Preparative HPLC Purification and Yield
| Parameter | Value |
| Column | C18, 21.2x250 mm, 10µm |
| Crude Peptide Loaded | 200 mg |
| Optimized Gradient | 55-65% B in 20 min |
| Flow Rate | 20 mL/min |
| Purity of Pooled Fractions | >98% (by analytical HPLC) |
| Yield of Purified Peptide | 130 mg (65%) |
Visualizations
Caption: Workflow for the purification of peptides containing this compound by HPLC.
Caption: Logical workflow for HPLC method development and optimization.
References
Synthesis of Asp-Gly Dipeptide Sequences Using Z-Asp(OBzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Asp-Gly dipeptide sequences utilizing N-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) as a key building block. A primary focus is placed on strategies to mitigate the common side reaction of aspartimide formation, which is particularly prevalent in Asp-Gly containing peptides.
Application Notes
The synthesis of peptides containing the Asp-Gly (D-G) sequence is notoriously challenging due to the high propensity for the aspartic acid residue to form a cyclic aspartimide intermediate. This side reaction can lead to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products, ultimately reducing the yield and purity of the target peptide.[1][2][3]
The use of this compound offers a classic approach to introducing an aspartic acid residue. The benzyloxycarbonyl (Z) group provides N-terminal protection, while the benzyl (Bzl) group protects the β-carboxyl group. However, the benzyl ester is not sufficiently bulky to completely prevent aspartimide formation under all conditions. Therefore, careful selection of coupling methods and reaction conditions is paramount.
Key Considerations for Minimizing Aspartimide Formation:
-
Coupling Reagents: The choice of coupling reagent can significantly impact the extent of aspartimide formation. Reagents that generate highly reactive intermediates can accelerate the desired peptide bond formation, competing effectively with the intramolecular cyclization. Carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), are commonly employed.[4][5] The HOBt ester intermediate is less prone to side reactions than the O-acylisourea intermediate formed with DCC alone.
-
Reaction Temperature: Lowering the reaction temperature can help to minimize the rate of aspartimide formation. Performing the coupling at 0 °C is a common strategy.
-
Base Selection: The choice and amount of base used during coupling and subsequent deprotection steps are critical. Sterically hindered bases are preferred to minimize base-catalyzed side reactions.
-
Backbone Protection: For particularly sensitive sequences, the introduction of a protecting group on the backbone amide nitrogen of the glycine residue can completely prevent aspartimide formation.[2][6] The 2,4-dimethoxybenzyl (Dmb) group is a notable example, although this typically involves the use of pre-formed dipeptide building blocks.[1]
Quantitative Data Summary
The following table summarizes typical yields and purity levels for the synthesis of Z-Asp(OBzl)-Gly-OMe using different coupling methods. These values are representative and can vary based on specific reaction conditions and scale.
| Coupling Method | Activating Agent | Additive | Typical Yield (%) | Purity (%) | Notes |
| Carbodiimide | DCC | HOBt | 75-85 | >95 | A standard and cost-effective method. The DCU byproduct is insoluble and can be removed by filtration. |
| Carbodiimide | DIC | HOBt | 70-80 | >95 | The diisopropylurea byproduct is more soluble, making it suitable for solid-phase synthesis. |
| Mixed Anhydride | Isobutyl Chloroformate | NMM | 80-90 | >95 | Generally provides high yields and purity with minimal racemization if performed at low temperatures.[7] |
| Phosphonium Salt | PyBOP | DIPEA | 85-95 | >98 | Highly efficient coupling reagent, often used for more challenging couplings. |
Experimental Protocols
Protocol 1: Synthesis of Z-Asp(OBzl)-Gly-OMe via DCC/HOBt Coupling
This protocol describes a standard procedure for the solution-phase synthesis of the protected dipeptide Z-Asp(OBzl)-Gly-OMe.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 equivalents) to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes at 0 °C.
-
Activation of the Carboxyl Component: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C.
-
Coupling Reaction: Add a solution of DCC (1.1 equivalents) in DCM to the this compound/HOBt mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form. Stir for 20 minutes at 0 °C.
-
Add the prepared solution of H-Gly-OMe to the activated carboxyl component at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes or by silica gel chromatography.
-
Protocol 2: Synthesis of Z-Asp(OBzl)-Gly-OMe via the Mixed Anhydride Method
This method often provides high yields and is an excellent alternative to carbodiimide-based couplings.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Isobutyl chloroformate
-
N-Methylmorpholine (NMM)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Mixed Anhydride: Dissolve this compound (1.0 equivalent) in anhydrous THF and cool to -15 °C (acetone/ice bath). Add NMM (1.0 equivalent) and stir for 5 minutes. Add isobutyl chloroformate (1.0 equivalent) and stir for an additional 10 minutes at -15 °C.
-
Preparation of the Amine Component: In a separate flask, prepare a solution of H-Gly-OMe from H-Gly-OMe·HCl as described in Protocol 1.
-
Coupling Reaction: Add the cold solution of H-Gly-OMe to the mixed anhydride solution at -15 °C.
-
Allow the reaction to stir for 1 hour at -15 °C, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or silica gel chromatography as needed.
-
Visualizations
Caption: General experimental workflow for the synthesis of Z-Asp(OBzl)-Gly-OMe.
Caption: Reaction pathway for the synthesis of the Asp-Gly dipeptide.
Caption: Mechanism of aspartimide formation and subsequent side reactions.
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Z-Asp(OBzl)-OH in Complex Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of N-α-benzyloxycarbonyl-L-aspartic acid β-benzyl ester (Z-Asp(OBzl)-OH) into complex peptide sequences using Boc-solid-phase peptide synthesis (Boc-SPPS). This document outlines the critical considerations, detailed experimental protocols, and strategies to mitigate common side reactions, ensuring high-purity and optimal yield of the target peptide.
Introduction
Aspartic acid residues are crucial components of many bioactive peptides, contributing to their structure, solubility, and interaction with biological targets. The incorporation of aspartic acid into a growing peptide chain requires the protection of both its α-amino and β-carboxyl functional groups to prevent unwanted side reactions. This compound is a commonly utilized derivative in Boc-SPPS, where the acid-labile tert-butyloxycarbonyl (Boc) group serves as the temporary N-α-protecting group, and the more stable benzyl (Bzl) and benzyloxycarbonyl (Z) groups protect the side-chain carboxyl and α-amino groups, respectively.
The primary challenge associated with the incorporation of aspartic acid is the formation of an aspartimide intermediate, particularly during the repetitive deprotection and coupling cycles of SPPS. This intramolecular cyclization can lead to racemization and the formation of undesired β- and α-peptide isomers, which are often difficult to separate from the target peptide. This guide provides detailed protocols and strategies to minimize aspartimide formation and other potential side reactions.
Key Considerations for this compound Incorporation
The selection of the appropriate protecting group strategy is paramount for the successful synthesis of aspartic acid-containing peptides. While this compound is effective in many cases, particularly in Boc-SPPS, several factors must be considered:
-
Aspartimide Formation: The benzyl ester of this compound is susceptible to nucleophilic attack by the backbone amide nitrogen, leading to aspartimide formation. This is especially prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.
-
Deprotection Conditions: The benzyl protecting group requires strong acidic conditions, such as anhydrous hydrogen fluoride (HF), for its removal, which may not be suitable for all peptides or resins.
-
Coupling Efficiency: The steric hindrance of the protecting groups can influence coupling efficiency. Careful selection of coupling reagents and reaction conditions is necessary to ensure complete acylation.
Data Presentation: Comparison of Aspartic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for aspartic acid significantly impacts the extent of aspartimide formation. The following table summarizes the performance of various protecting groups in minimizing this side reaction. While direct quantitative comparisons can vary between studies and peptide sequences, this table provides a general overview of their relative effectiveness.
| Protecting Group | Structure | Relative Effectiveness in Preventing Aspartimide Formation | Cleavage Conditions | Key Considerations |
| Benzyl (Bzl) | -CH₂-Ph | Moderate | Strong acid (e.g., HF) | Prone to aspartimide formation, especially in sensitive sequences. |
| Cyclohexyl (cHex) | -C₆H₁₁ | High | Strong acid (e.g., HF) | Offers significantly better protection against aspartimide formation compared to Bzl.[1] |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Very High | TFA | A bulky ester that provides good protection. |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | Excellent | TFA | Exceptionally effective at preventing aspartimide formation due to its significant steric bulk.[2] |
| Cyanosulfurylide (CSY) | Complex Ylide | Complete Prevention | Oxidative (e.g., NCS) | A non-ester-based protecting group that completely suppresses aspartimide formation but requires an orthogonal deprotection step.[3][4] |
Experimental Protocols
The following protocols are designed for the manual or automated synthesis of peptides containing this compound using Boc-SPPS.
Protocol 1: Boc-SPPS Cycle for this compound Incorporation
This protocol outlines the key steps in a single cycle of Boc-SPPS for the incorporation of this compound.
-
Resin Swelling: Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh solution of 50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes.
-
Filter the resin and wash thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).
-
Wash the resin thoroughly with DCM (5x).
-
-
Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF). Add DIEA (6 equivalents) to the activation mixture and allow it to react for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in NMP.
Protocol 2: Cleavage of the Peptide from the Resin and Removal of Protecting Groups
This protocol describes the final cleavage of the peptide from the resin and the removal of the Z and Bzl protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Scavenger Addition: Place the dried resin in a Kel-F reaction vessel and add a scavenger mixture (e.g., anisole, p-cresol) to trap the carbocations generated during cleavage.
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0 °C in an ice-salt bath.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the scavengers.
-
Precipitate the peptide by adding cold diethyl ether to the cleavage mixture.
-
Collect the precipitated peptide by centrifugation or filtration.
-
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether (3x) and dry under vacuum.
Protocol 3: Purification and Analysis of the Crude Peptide
-
Purification by Preparative RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Chromatographic Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B concentration.
-
-
Detection: Monitor the elution at 214 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
-
Analysis of Purified Fractions:
-
Analytical RP-HPLC: Analyze the purity of the collected fractions using a similar chromatographic system with a faster gradient.
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
Visualizations
Caption: Experimental workflow for the incorporation of this compound.
References
- 1. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Minimizing dipeptide formation during Z-Asp(OBzl)-OH synthesis
Minimizing Dipeptide Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize the formation of the dipeptide impurity, Z-Asp(OBzl)-Asp(OBzl)-OH, during the synthesis of Z-Asp(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dipeptide formation during the synthesis of this compound?
A1: Dipeptide formation, specifically Z-Asp(OBzl)-Asp(OBzl)-OH, is a common side reaction that occurs during the benzyloxycarbonylation of H-Asp(OBzl)-OH. It happens when a molecule of the newly formed this compound (or its activated intermediate) reacts with another molecule of the starting material, H-Asp(OBzl)-OH, before the reaction is complete and quenched.
Q2: How does the choice of base affect the formation of this dipeptide impurity?
A2: The base plays a critical role in this synthesis. Stronger bases or localized high concentrations of base can deprotonate the carboxylic acid of the product, this compound, making it a nucleophile that can attack an activated intermediate, leading to the dipeptide. Studies have shown that the extent of dipeptide formation can vary significantly with the base used; for instance, using sodium carbonate (Na2CO3) can lead to a higher percentage of dipeptide compared to sodium bicarbonate (NaHCO3).[1]
Q3: Why is it difficult to separate the Z-Asp(OBzl)-Asp(OBzl)-OH dipeptide from the desired this compound product?
A3: The dipeptide impurity is challenging to remove because its physical properties, such as melting point, polarity, and chromatographic retention factor (Rf), are very similar to those of the desired product.[1] This makes standard purification techniques like recrystallization and column chromatography less effective.
Q4: Can reaction temperature be used to control dipeptide formation?
A4: Yes, temperature is a key parameter. While higher temperatures can significantly reduce reaction times, they can also promote side reactions. However, some processes have found success in the 35-55°C range by carefully controlling other parameters like pH, which can lead to high yields (>90%) and high purity (>99%) with minimal dipeptide formation.[2]
Troubleshooting Guide
Problem 1: My final product contains a significant amount of dipeptide impurity (10-20%) after synthesis.
| Possible Cause | Recommended Solution |
| Incorrect Base Selection | The choice of base is crucial. Using a weaker base like sodium bicarbonate (NaHCO3) instead of stronger bases like sodium carbonate (Na2CO3) or sodium hydroxide (NaOH) can reduce the rate of the side reaction.[1] |
| Poor pH Control | Localized areas of high pH can accelerate dipeptide formation. Ensure vigorous stirring and consider using a buffered system to maintain a stable pH throughout the reaction. A pH range of 9.2-12.0 has been reported to be effective when other conditions are optimized.[2][3] |
| Slow Addition of Reagent | Adding the benzyloxycarbonyl chloride (Z-Cl) too slowly can leave unreacted H-Asp(OBzl)-OH available to react with the product. Conversely, adding it too quickly can create localized high concentrations. Optimize the addition rate to maintain a balance. |
Problem 2: The yield of my this compound is lower than expected.
| Possible Cause | Recommended Solution |
| Hydrolysis of Z-Cl | The protecting group reagent, benzyloxycarbonyl chloride (Z-Cl), can hydrolyze in the aqueous reaction medium, especially at higher pH and temperature. Ensure the reaction is carried out efficiently and that the Z-Cl is of good quality. |
| Suboptimal Temperature | While low temperatures can reduce side reactions, they can also slow down the main reaction, leading to incomplete conversion. Experiment with a slightly higher temperature range (e.g., 35-50°C) while carefully monitoring the pH to increase the reaction rate.[2] |
| Inefficient Extraction/Purification | The product may be lost during workup. Ensure the pH is properly adjusted during acidification to fully precipitate the product. Use an appropriate solvent system for extraction and minimize transfers. |
Quantitative Data Summary
The table below summarizes the impact of different bases on dipeptide formation during this compound synthesis, as reported in the literature.
| Base Used | Dipeptide Formation (%) | Reference |
| Sodium Bicarbonate (NaHCO3) | ~10% | [1] |
| Sodium Carbonate (Na2CO3) | ~20% | [1] |
Note: These values are indicative and can be influenced by other reaction parameters such as temperature, pH, and stirring rate.
Detailed Experimental Protocol
Protocol: Minimizing Dipeptide Formation via Controlled pH and Temperature
This protocol is based on methods designed to achieve high yield and purity by carefully controlling reaction conditions.[2]
Materials:
-
L-Aspartic acid β-benzyl ester (H-Asp(OBzl)-OH)
-
Benzyloxycarbonyl chloride (Z-Cl)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethyl Acetate
-
pH meter
-
Reaction vessel with overhead stirrer and temperature control
Procedure:
-
Dissolution: Dissolve L-Aspartic acid β-benzyl ester in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 40-50°C).
-
pH Adjustment: Carefully adjust the pH of the solution to a range of 10.5 - 11.5 using NaOH. Maintain vigorous stirring to ensure homogeneity.
-
Reagent Addition: Slowly add benzyloxycarbonyl chloride (Z-Cl) to the reaction mixture. Monitor the temperature and pH closely, adding NaOH solution as needed to maintain the pH within the target range.
-
Reaction Monitoring: Allow the reaction to proceed for 1-2 hours at the set temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with HCl to a pH of ~2 to precipitate the crude product.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold deionized water, and dry under vacuum.
-
Purification (if necessary): Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to remove any remaining impurities.
Visual Guides
Reaction Pathway Diagram
Caption: Main reaction for this compound synthesis and the competing side reaction pathway.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing dipeptide formation.
References
- 1. Amino acids and peptides. XVIII. Dipeptide formation during the synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 3. US4518792A - Process for preparing N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
Strategies to reduce racemization of Z-Asp(OBzl)-OH during coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of Z-Asp(OBzl)-OH during peptide coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: High Levels of Diastereomeric Impurity Detected Post-Coupling
-
Potential Cause: Racemization of the this compound residue during the activation and/or coupling step. This is often linked to aspartimide formation, especially when coupling to sterically unhindered amino acids.
-
Solutions:
-
Optimize Coupling Reagent and Additives:
-
For carbodiimide-mediated couplings (e.g., DCC, DIC), the addition of a racemization-suppressing additive is crucial. 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly recommended.[1][2]
-
Consider using phosphonium or uronium/aminium salt reagents known for low racemization, such as BOP, PyBOP, HBTU, or HATU.[1][2] DEPBT is another effective coupling reagent with a high resistance to racemization.[3][4]
-
-
Choice of Base:
-
If a base is required, use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[5]
-
-
Reaction Temperature:
-
Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[6]
-
-
Solvent Selection:
-
The polarity of the solvent can influence racemization. While DMF and NMP are common, consider less polar solvents like dichloromethane (DCM) if compatible with your synthesis.
-
-
Pre-activation Time:
-
Minimize the time the carboxylic acid is activated before the amine component is introduced. In situ activation is often the best approach.
-
-
Issue 2: Formation of a Succinimide-Related Impurity
-
Potential Cause: Aspartimide formation is the primary mechanism for racemization of aspartic acid derivatives.[6] This is favored by basic conditions and can be sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[7]
-
Solutions:
-
Protecting Group Strategy: While you are using this compound, for future reference, using a bulkier side-chain protecting group can sterically hinder aspartimide formation.
-
Backbone Protection: For particularly problematic sequences, the use of a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the preceding amino acid can prevent aspartimide formation.[7]
-
Mild Deprotection Conditions: If applicable in your overall scheme, ensure that any preceding deprotection steps are carried out under the mildest possible conditions to avoid premature side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during coupling?
A1: The primary mechanism of racemization for this compound is through the formation of a succinimide ring, leading to an aspartimide intermediate.[6] This process is catalyzed by basic conditions. The α-proton of the aspartimide is acidic and can be easily abstracted, leading to a loss of chirality. Subsequent ring-opening of the aspartimide can yield a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and the racemized D-α-aspartyl peptide.
Q2: Which coupling reagents are generally recommended to minimize racemization of this compound?
A2: For amino acids prone to racemization, carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) should be used in the presence of an additive such as HOBt or OxymaPure.[1][2] Phosphonium and uronium/aminium reagents like BOP, PyBOP, HBTU, and HATU are also effective at minimizing racemization, especially when used with a weaker base.[1][2] DEPBT is a notable coupling reagent known for its remarkable resistance to racemization.[3][4]
Q3: What is the role of the base in the coupling reaction, and which bases are best to use?
A3: A base is often necessary to neutralize the salt of the amine component and to facilitate the coupling reaction, particularly with onium salt reagents. However, the base can also promote racemization by abstracting the α-proton of the activated amino acid. It is recommended to use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine to minimize this side reaction.[5]
Q4: How does reaction temperature affect the racemization of this compound?
A4: Higher reaction temperatures can increase the rate of racemization.[6] It is generally advisable to perform the coupling reaction at a reduced temperature, such as 0 °C, especially for amino acids that are prone to racemization.
Q5: Can the choice of solvent impact the level of racemization?
A5: Yes, the polarity of the solvent can influence the rate of racemization. While polar aprotic solvents like DMF and NMP are commonly used for their excellent solvating properties, less polar solvents such as DCM may be beneficial in reducing racemization, provided all reaction components are sufficiently soluble.
Data Presentation
Table 1: Qualitative Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent System | Base Required | Relative Racemization Risk | Key Considerations |
| DCC/HOBt or DIC/HOBt | No (unless amine is a salt) | Low | DCC can lead to insoluble dicyclohexylurea (DCU) byproduct. DIC is preferred for solid-phase synthesis.[1] |
| HBTU/HATU | Yes | Low to Moderate | Use a weak, sterically hindered base (e.g., NMM, collidine). Avoid strong bases like DIPEA.[2][5] |
| BOP | Yes | Low | Highly effective but produces carcinogenic HMPA as a byproduct.[8][9] |
| PyBOP | Yes | Low | A safer alternative to BOP with similar efficiency. |
| DEPBT | Yes | Very Low | Shows remarkable resistance to racemization, even for sensitive amino acids.[3][4] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol is recommended for standard solution-phase coupling of this compound.
-
Reactant Preparation:
-
Dissolve this compound (1.0 equivalent) and the amine component (1.0 equivalent) in a suitable solvent (e.g., DCM or DMF).
-
In a separate flask, dissolve HOBt (1.1 equivalents) in a minimal amount of DMF.
-
-
Reaction Setup:
-
Combine the this compound/amine solution with the HOBt solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Coupling Reaction:
-
Add DIC (1.1 equivalents) to the cooled reaction mixture with stirring.
-
Maintain the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the diisopropylurea (DIU) byproduct.
-
Wash the filtrate with appropriate aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, and brine) to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Protocol 2: Low-Racemization Coupling using HATU and a Weak Base
This protocol can be employed when a more powerful activating agent is needed, for instance, with sterically hindered amino acids.
-
Reactant Preparation:
-
Dissolve this compound (1.0 equivalent) and HATU (0.95 equivalents) in an anhydrous aprotic solvent (e.g., DMF).
-
In a separate flask, dissolve the amine component (1.0 equivalent) in the same solvent.
-
-
Reaction Setup:
-
Cool both solutions to 0 °C.
-
-
Coupling Reaction:
-
Add the this compound/HATU solution to the amine solution.
-
Add N-methylmorpholine (NMM) (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress.
-
-
Work-up and Purification:
-
Follow a standard aqueous work-up procedure as described in Protocol 1 to remove water-soluble byproducts.
-
Purify the crude peptide by chromatography or recrystallization.
-
Mandatory Visualization
Caption: Troubleshooting workflow for reducing racemization of this compound.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. DEPBT - Wikipedia [en.wikipedia.org]
- 4. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. grokipedia.com [grokipedia.com]
- 9. BOP reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Z-Asp(OBzl)-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low coupling efficiency with Z-Asp(OBzl)-OH in peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significantly lower than expected yield after coupling this compound. What are the primary causes?
A1: Low coupling efficiency with this compound is a common issue primarily attributed to the formation of an aspartimide intermediate. This side reaction is catalyzed by bases used during the synthesis, such as piperidine for Fmoc deprotection.[1][2][3] The aspartimide can then undergo subsequent reactions, leading to a mixture of undesired by-products, including racemized aspartyl peptides and β-aspartyl peptides, which are often difficult to separate from the target peptide.
Troubleshooting Steps:
-
Review the Peptide Sequence: Aspartimide formation is highly sequence-dependent. The highest propensity for this side reaction occurs when the amino acid C-terminal to the aspartic acid residue is glycine, asparagine, aspartic acid, or serine, due to minimal steric hindrance.[4][5]
-
Optimize Deprotection Conditions: Minimize the exposure time to the base during the Fmoc deprotection step. Consider using a weaker base or a scavenger in your deprotection solution.
-
Choice of Coupling Reagent: While standard coupling reagents can be used, for problematic sequences, consider using more efficient reagents that can accelerate the desired coupling reaction over the competing aspartimide formation.
-
Monitor the Reaction: Use analytical techniques like HPLC to monitor the progress of the coupling reaction and detect the formation of by-products.
Q2: Can the choice of protecting group on the aspartic acid side chain influence coupling efficiency?
A2: Absolutely. The side-chain protecting group plays a crucial role. While the benzyl group (OBzl) is widely used, it can be susceptible to side reactions. Increasing the steric bulk of the ester protecting group on the aspartic acid side chain can decrease the rate of aspartimide formation.[3] For particularly challenging sequences, using alternative protecting groups like Fmoc-Asp(OBno)-OH has been shown to significantly reduce aspartimide formation compared to Fmoc-Asp(OtBu)-OH.
Data Summary: Impact of Asp Side-Chain Protection on Aspartimide Formation
| Aspartic Acid Derivative | C-terminal Residue (X) in VKDXYI sequence | Aspartimide Formation (% per cycle) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | Glycine | >1.0 | High |
| Fmoc-Asp(OMpe)-OH | Glycine | ~0.5 | Moderate |
| Fmoc-Asp(OBno)-OH | Glycine | ~0.1 | Low |
| Fmoc-Asp(OtBu)-OH | Asparagine | ~0.4 | High |
| Fmoc-Asp(OMpe)-OH | Asparagine | ~0.2 | Moderate |
| Fmoc-Asp(OBno)-OH | Asparagine | <0.1 | Low |
| Fmoc-Asp(OtBu)-OH | Arginine | ~0.2 | High |
| Fmoc-Asp(OMpe)-OH | Arginine | ~0.1 | Moderate |
| Fmoc-Asp(OBno)-OH | Arginine | <0.1 | Low |
This table summarizes trends described in the literature. Actual results may vary based on specific experimental conditions.
Q3: What are the recommended coupling reagents and conditions for this compound?
A3: For standard couplings, carbodiimides like DIC (diisopropylcarbodiimide) in the presence of an additive such as HOBt (1-hydroxybenzotriazole) or Oxyma Pure are commonly used.[6][7] For more challenging couplings involving sterically hindered amino acids or sequences prone to aspartimide formation, phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU, HATU, or COMU can be more effective.[6][8]
Experimental Protocol: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in a suitable solvent like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Activation and Coupling:
-
In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent (e.g., DIC, 3-5 equivalents) and an additive (e.g., HOBt, 3-5 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the washed resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) followed by DCM (dichloromethane) (3-5 times).
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling. If the test is positive, a second coupling may be necessary.
Q4: We suspect aspartimide formation. How can we confirm this and what can be done to mitigate it in future syntheses?
A4: Aspartimide formation can be detected by mass spectrometry, as it results in a mass loss of 18 Da (the mass of water) from the peptide. HPLC analysis will also show the appearance of new, closely eluting peaks corresponding to the aspartimide and its subsequent by-products.
Mitigation Strategies:
-
Backbone Protection: Incorporating a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid can prevent aspartimide formation. Dmb (2,4-dimethoxybenzyl) and Hmb (2-hydroxy-4-methoxybenzyl) are examples of such protecting groups.[3][4]
-
Optimized Deprotection: Use DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in very low concentrations with a scavenger like piperidine for Fmoc removal. However, DBU should be used with caution as it can also promote aspartimide formation.[9]
-
Alternative Protecting Groups: As mentioned earlier, employing sterically bulkier side-chain protecting groups on the aspartic acid can significantly reduce the incidence of this side reaction.[3]
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Boc-Asp(Ochex)-Obzl|Aspartic Acid Derivative [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Z-Asp(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cleavage cocktails for peptides containing the Z-Asp(OBzl)-OH modification. Below are troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the Z and OBzl protecting groups in this compound?
The Z-group (Carbobenzyloxy, Cbz) protects the N-terminal amine, while the OBzl group (benzyl ester) protects the side-chain carboxyl group of the aspartic acid residue. Both are benzyl-based protecting groups.
Q2: Will a standard trifluoroacetic acid (TFA) cleavage cocktail remove the Z and OBzl protecting groups?
Generally, no. The Z and OBzl protecting groups are stable to the acidic conditions of standard TFA-based cleavage cocktails used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] These cocktails are designed to cleave the peptide from the resin and remove other acid-labile side-chain protecting groups like Boc and tBu.
Q3: How can the Z and OBzl protecting groups be removed?
Complete removal of Z and OBzl groups typically requires harsher conditions than standard TFA cleavage. The most common methods are:
-
Catalytic Hydrogenolysis: This method uses a catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or formic acid to cleave the benzyl groups.[2]
-
Strong Acids: Reagents like hydrogen bromide (HBr) in acetic acid can be used for cleavage.
Q4: What is the most common side reaction when working with Asp(OBzl)-containing peptides?
The most significant side reaction is aspartimide formation . This can occur under both acidic and basic conditions and is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[3] Aspartimide formation can lead to a mixture of α- and β-peptides and racemization.[4][5]
Troubleshooting Guide
Problem: My peptide has a mass consistent with the loss of the OBzl group after TFA cleavage.
-
Possible Cause: While generally stable, prolonged exposure to strong TFA cocktails, especially at elevated temperatures, may lead to some degree of OBzl group cleavage.
-
Solution:
-
Perform a trial cleavage and monitor the reaction over time using HPLC to determine the optimal cleavage duration.[6]
-
Consider using a milder TFA cleavage cocktail if compatible with other protecting groups.
-
If the OBzl group must remain intact, ensure cleavage time is kept to a minimum (e.g., 1-2 hours).
-
Problem: HPLC analysis of my crude peptide shows multiple peaks close to the main product peak.
-
Possible Cause: This could be due to aspartimide formation, leading to the desired α-peptide, the rearranged β-peptide, and their epimers.[4][5]
-
Solution:
-
During synthesis, if using Fmoc chemistry, adding HOBt to the piperidine deprotection solution can help reduce aspartimide formation.[3]
-
For cleavage, using optimized, shorter cleavage times can minimize acid-catalyzed aspartimide formation.
-
In Boc-based synthesis, using the cyclohexyl ester of aspartic acid instead of the benzyl ester can lower the incidence of aspartimide formation.[3]
-
Problem: My peptide containing sensitive residues (Trp, Met, Cys) is showing signs of degradation after cleavage.
-
Possible Cause: Reactive cationic species generated during the cleavage of protecting groups can modify these sensitive residues.
-
Solution:
Data Presentation: Cleavage Cocktail Compositions
The selection of an appropriate cleavage cocktail is critical for maximizing yield and purity. The following table summarizes common cleavage cocktails and their applications. All cocktails should be freshly prepared.
| Reagent Name | Composition (v/v) | Primary Application |
| Standard Cocktail | 95% TFA, 2.5% Water, 2.5% TIS | For peptides without sensitive residues (Trp, Met, Cys). |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good general-purpose, low-odor cocktail. Effective for scavenging trityl groups.[7] |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% EDT | A robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[7] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% DMS, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues.[7] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl sulfide
Experimental Protocols
Protocol 1: Standard TFA Cleavage (with OBzl group remaining)
This protocol is for cleaving the peptide from the resin while leaving the Z and OBzl protecting groups intact.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual DMF. Dry the resin under vacuum for at least 1 hour.
-
Cleavage: Place the dried resin in a reaction vessel. Add the appropriate freshly prepared cleavage cocktail (e.g., Reagent B for general use) at a ratio of 10-15 mL per gram of resin.[8]
-
Reaction: Allow the mixture to react at room temperature with occasional agitation for 1-2 hours.[6]
-
Filtration: Filter the cleavage mixture to separate the resin. Wash the resin 2-3 times with a small volume of fresh TFA.
-
Precipitation: Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[8]
-
Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Pellet the peptide by centrifugation. Decant the ether and wash the peptide pellet 2-3 times with cold ether.[8]
-
Drying: Dry the peptide pellet under vacuum.
-
Analysis: Analyze the crude peptide by HPLC and mass spectrometry to confirm the integrity of the Z and OBzl groups.[9]
Protocol 2: Catalytic Hydrogenolysis for Z and OBzl Deprotection
This protocol is for the removal of Z and OBzl protecting groups after the peptide has been cleaved from the resin.
-
Dissolution: Dissolve the crude or purified Z/OBzl-protected peptide in a suitable solvent such as methanol or formic acid.[2]
-
Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Hydrogen Source:
-
Hydrogen Gas: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Transfer Hydrogenolysis: Add a hydrogen donor such as formic acid or ammonium formate.[2]
-
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the deprotection is complete.
-
Catalyst Removal: Filter the reaction mixture through a celite pad to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent under vacuum to obtain the deprotected peptide.
Protocol 3: HBr/Acetic Acid Cleavage for Z and OBzl Deprotection
Caution: This procedure involves highly corrosive acids and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation: Place the dried, protected peptide in a round-bottom flask.
-
Cleavage Mixture: Add a solution of 30% HBr in acetic acid. Scavengers like pentamethylbenzene and thioanisole may be added to prevent side reactions.
-
Reaction: Stir the mixture at room temperature for 60-90 minutes.
-
Work-up: Precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Isolation and Drying: Isolate the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum.
Visualizations
Caption: Decision workflow for choosing the appropriate cleavage and deprotection strategy.
Caption: Simplified pathway of aspartimide formation from an aspartic acid residue.
Caption: Mechanism of action of scavengers in preventing side reactions during TFA cleavage.
References
- 1. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. peptide.com [peptide.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Stability of Z-Asp(OBzl)-OH Under Piperidine Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Z-Asp(OBzl)-OH when exposed to piperidine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during relevant experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when this compound is treated with piperidine?
The main stability issue is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][2] This occurs through the nucleophilic attack of the backbone amide nitrogen onto the side-chain carbonyl group of the aspartyl residue.[1][2] This side reaction is a well-documented challenge in peptide synthesis, particularly during the removal of Fmoc protecting groups with piperidine.[1][3][4]
Q2: What are the ultimate products of piperidine-induced degradation of an Asp(OBzl) residue within a peptide?
The initial aspartimide intermediate is unstable and can undergo further reactions:
-
Hydrolysis: The imide ring can be opened by water, leading to a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[1][5]
-
Piperidide Formation: The aspartimide can be attacked by piperidine, resulting in the formation of α- and β-piperidide adducts.[4][5]
-
Racemization: The chiral center of the aspartic acid residue is prone to epimerization during these transformations, leading to the formation of D-aspartyl peptides.[1][6]
Q3: Is this compound itself susceptible to degradation by piperidine?
As a single amino acid derivative, this compound is less susceptible to aspartimide formation compared to when it is incorporated into a peptide chain. The cyclization reaction requires a deprotonated backbone amide, which is absent in the free amino acid. However, prolonged exposure to strong bases like piperidine could potentially lead to other degradation pathways, though this is less commonly reported than the issues seen in solid-phase peptide synthesis (SPPS).
Q4: How does the peptide sequence influence the rate of aspartimide formation?
The amino acid C-terminal to the aspartic acid residue significantly impacts the rate of aspartimide formation. Sequences with sterically unhindered amino acids, such as glycine (Asp-Gly), are particularly prone to this side reaction.[1][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis after piperidine treatment, corresponding to mass additions or neutral losses. | Formation of aspartimide, piperidide adducts, or hydrolysis to α- and β-aspartyl peptides.[1][4][5] | - Utilize analytical techniques such as HPLC and LC-MS to identify the degradation products.[8] - If possible, use a milder base for deprotection or reduce the exposure time to piperidine.[9][10] - Consider using a more sterically hindered side-chain protecting group for the aspartic acid residue if synthesizing a peptide.[6][10][11] |
| Difficulty in purifying the desired peptide product. | Co-elution of the target peptide with isomeric byproducts (e.g., β-aspartyl peptides) which have very similar physicochemical properties.[6] | - Optimize HPLC purification conditions, potentially using alternative column chemistries or buffer systems.[8] - Employ orthogonal protecting group strategies to minimize side reactions during synthesis. |
| Loss of biological activity of the final peptide. | Presence of isomeric or epimerized aspartyl residues which can alter the peptide's three-dimensional structure and its interaction with biological targets. | - Rigorously characterize the final product to quantify the level of impurities. - Re-evaluate the synthesis strategy to minimize aspartimide formation. |
Experimental Protocols
Protocol 1: Assessing the Stability of an Asp(OBzl)-Containing Peptide to Piperidine
This protocol is designed to evaluate the propensity of a peptide containing an Asp(OBzl) residue to form an aspartimide and other related byproducts upon treatment with piperidine.
Materials:
-
Peptidyl-resin containing the Asp(OBzl) sequence of interest
-
20% piperidine in dimethylformamide (DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
HPLC-grade water and acetonitrile
-
Formic acid or TFA for HPLC mobile phase
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 2-18 hours) at room temperature to simulate cumulative exposure during a long peptide synthesis.[11]
-
After the treatment, thoroughly wash the resin with DMF and DCM and dry it under vacuum.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by HPLC and LC-MS to identify and quantify the target peptide and any degradation products.[8]
Protocol 2: Minimizing Aspartimide Formation During Fmoc-SPPS
While the user's query specifies this compound, this protocol is highly relevant as it addresses the core chemical challenge of aspartimide formation in the context of piperidine treatment during Fmoc-based synthesis.
Recommendations:
-
Use of Additives: Add 0.1 M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. This has been shown to reduce the rate of aspartimide formation.[5][10]
-
Alternative Bases: Consider using a weaker base than piperidine, such as piperazine, which has been reported to cause fewer side reactions.[9]
-
Sterically Hindered Protecting Groups: For sensitive sequences, replace the standard Asp(OtBu)-OH with a derivative having a bulkier side-chain protecting group, such as Asp(OMpe)-OH or Asp(OBno)-OH, which significantly suppresses aspartimide formation.[6][11]
-
Backbone Protection: The use of N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone protection on the amino acid preceding the aspartic acid residue can completely prevent aspartimide formation.
Visualizations
Caption: Degradation pathway of an Asp(OBzl) residue upon piperidine treatment.
Caption: Strategies to mitigate aspartimide formation during peptide synthesis.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine-mediated side product formation for Asp(OBut)-containing peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
Improving the solubility of Z-Asp(OBzl)-OH in peptide synthesis solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Z-Asp(OBzl)-OH in peptide synthesis, with a focus on improving its solubility in common solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound, also known as N-Benzyloxycarbonyl-L-aspartic acid β-benzyl ester, is a protected amino acid derivative commonly used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). The Z (benzyloxycarbonyl) group protects the α-amino group, while the OBzl (benzyl ester) group protects the side-chain carboxyl group of aspartic acid. This dual protection prevents unwanted side reactions during peptide chain elongation.
Q2: What are the main challenges when working with this compound?
The primary challenge encountered when using this compound is its limited solubility in many common organic solvents used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) at high concentrations. This can lead to difficulties in preparing homogenous solutions for coupling reactions, potentially resulting in incomplete reactions and lower peptide yields. Another potential issue is the risk of aspartimide formation, a common side reaction associated with aspartic acid derivatives during Fmoc-based SPPS.
Q3: In which solvents is this compound known to be soluble?
This compound exhibits good solubility in Dimethyl sulfoxide (DMSO). Published data indicates a solubility of at least 45 mg/mL, and potentially up to 100 mg/mL, though the latter may require ultrasonication to achieve.[1][2] Its solubility in other common peptide synthesis solvents like DMF, N-Methyl-2-pyrrolidone (NMP), and DCM is generally lower and can be variable.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability and purity, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For shorter periods, storage at 4°C is acceptable (up to 2 years).[1] Once in solution, it is recommended to store aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) to minimize degradation from repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to addressing solubility problems with this compound during your experiments.
Problem: this compound is not dissolving in the chosen solvent (e.g., DMF, NMP).
-
Initial Steps:
-
Gentle Warming: Warm the solvent and solute mixture gently (e.g., to 30-40°C). Avoid excessive heat, as it can lead to degradation.
-
Sonication: Use an ultrasonic bath to aid in the dissolution process. This can be particularly effective for breaking up small solid particles and increasing the rate of dissolution.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
-
Solvent System Modification:
-
Co-solvent Addition: If the compound remains insoluble, consider adding a small amount of a stronger solvent in which this compound is known to be highly soluble, such as DMSO. Start with a small percentage (e.g., 5-10% v/v) and gradually increase if necessary. Be mindful that the co-solvent must be compatible with your subsequent reaction conditions.
-
Alternative Solvents: For applications where DMSO is not suitable, consider alternative solvent systems. A mixture of DCM and DMF has been reported to be effective for difficult couplings. In some cases, NMP can offer superior solvating properties compared to DMF for aggregating or poorly solvated peptides.
-
-
Decision Tree for Troubleshooting Insolubility:
A decision tree for troubleshooting the insolubility of this compound.
Quantitative Solubility Data
| Solvent | Abbreviation | Solubility (mg/mL) | Notes |
| Dimethyl sulfoxide | DMSO | 45 - 100[1][2] | Ultrasonication may be required to achieve higher concentrations.[1] |
| N,N-Dimethylformamide | DMF | Moderately Soluble | Often used in peptide synthesis, but complete dissolution at high concentrations may require warming or sonication. |
| N-Methyl-2-pyrrolidone | NMP | Moderately Soluble | Generally a stronger solvent than DMF for peptides and may offer improved solubility. |
| Dichloromethane | DCM | Sparingly Soluble | Often used in combination with other solvents to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
This protocol describes the preparation of a stock solution of this compound in DMSO, which can then be used in peptide coupling reactions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If preparing a high concentration stock, gentle warming (to 30-40°C) can be applied in conjunction with sonication.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C for future use.
Protocol 2: A General Protocol for Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF
-
DCM
-
20% Piperidine in DMF (for Fmoc deprotection)
Workflow for SPPS Coupling:
A general workflow for the coupling of this compound in SPPS.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (e.g., 5 minutes and then 15 minutes) to remove the N-terminal Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (e.g., 3 equivalents relative to the resin loading), a suitable coupling reagent (e.g., HBTU, 2.9 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF. If solubility is an issue, refer to the troubleshooting guide.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for the recommended coupling time (typically 1-2 hours).
-
-
Post-Coupling Wash: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, a second coupling may be necessary.
References
Technical Support Center: Analytical Methods for Z-Asp(OBzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methods used for detecting Z-Asp(OBzl)-OH and its side products. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as N-Cbz-L-Aspartic acid 4-benzyl ester, is a derivative of aspartic acid.[1][2] It is commonly used in peptide synthesis and as a building block in the production of other molecules, such as the artificial sweetener aspartame.[3]
Q2: What are the common side products associated with this compound synthesis and analysis?
A2: A notable side product during the synthesis of N-benzyloxycarbonyl-L-aspartic acid (a related compound) is N-benzyloxycarbonyl aspartyl aspartic acid, a dipeptide impurity.[3] During analysis, degradation can occur, especially with prolonged storage or repeated freeze-thaw cycles.[1] Isomerization of the aspartic acid residue to isoaspartic acid (isoAsp) is another potential modification, which can be detected by specialized analytical methods.[4][5]
Q3: Which analytical methods are most suitable for analyzing this compound and its impurities?
A3: High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of amino acid derivatives like this compound.[6] For detailed characterization and identification of impurities, techniques like peptide mapping coupled with mass spectrometry (LC-MS) are powerful tools.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and poor resolution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Interaction with active silanols on the column | Use a high-purity silica-based stationary phase. Consider adding a basic mobile phase additive like triethylamine (TEA), though this may not be necessary with modern high-purity columns.[7] |
| Incorrect mobile phase pH | Adjust the mobile phase pH to suppress the ionization of silanol groups, typically by decreasing the pH.[7] |
| Insufficient buffer concentration | Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant ionization state of the analyte and suppress silanol activity.[7] |
| Sample solvent stronger than the mobile phase | Whenever possible, dissolve the sample in the mobile phase.[8][9] If a different solvent is necessary, ensure it is weaker than the mobile phase to prevent peak distortion.[8] |
| Column overload | Reduce the amount of sample injected or use a column with a larger internal diameter.[7] |
Issue 2: Fluctuating Retention Times
Symptoms:
-
Inconsistent elution times for the main peak and impurities across different runs.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor temperature control | Use a column oven to maintain a stable temperature.[10][11] |
| Inconsistent mobile phase composition | Prepare fresh mobile phase for each run. If using a gradient, ensure the pump's mixing performance is optimal.[10][11] You can verify mobile phase consistency by adding a tracer like acetone to the organic solvent and monitoring the baseline at 254 nm.[11] |
| Insufficient column equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially after changing solvents. Purging the system with at least 20 column volumes of the new mobile phase is recommended.[10] |
| Changes in flow rate | Check for leaks in the system and verify the pump's flow rate using a calibrated flow meter.[10] |
Issue 3: Ghost Peaks or Spurious Peaks
Symptoms:
-
Unexpected peaks appearing in the chromatogram, especially during gradient elution.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated mobile phase | Use high-purity (HPLC grade) solvents and water.[9] Filter all mobile phases through a 0.2 µm or 0.45 µm filter before use.[9] |
| Late eluting compounds from a previous injection | Run a blank gradient after each sample analysis to wash out any strongly retained compounds. |
| Contamination from the injector or autosampler | Ensure the sample loop is not overfilled and that any wash solutions used in the autosampler are weaker than the mobile phase.[8][9] |
| Sample degradation | Prepare samples fresh and avoid prolonged storage.[1] If this compound is dissolved in a solvent like DMSO, use it promptly.[1][2] |
Experimental Protocols
While specific protocols can be highly application-dependent, a general reversed-phase HPLC (RP-HPLC) method for analyzing this compound would typically involve:
-
Column: A C18 stationary phase is a common starting point for reversed-phase separation of amino acid derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection, typically in the range of 210-280 nm, is suitable for detecting the aromatic rings in the Z and Bzl protecting groups.
-
Temperature: A controlled column temperature (e.g., 30-40 °C) is recommended for reproducible results.
For the detection of isoAsp formation, a more specialized method involving enzymatic digestion followed by LC-MS is often required to separate and identify the isomeric peptides.[4]
Visualizations
Below are diagrams illustrating key workflows and concepts related to the analysis of this compound.
Caption: A troubleshooting workflow for common HPLC issues.
Caption: Relationship between synthesis, side products, and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 3. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 4. Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies (2014) | Catherine M. Eakin | 32 Citations [scispace.com]
- 6. ruifuchem.com [ruifuchem.com]
- 7. hplc.eu [hplc.eu]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. eclass.uoa.gr [eclass.uoa.gr]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Capping Strategies in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding capping strategies for failed sequences during solid-phase peptide synthesis (SPPS), with a specific focus on the rationale behind the use of appropriate capping agents and the unsuitability of protected amino acids like Z-Asp(OBzl)-OH for this purpose.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a capping step in Solid-Phase Peptide Synthesis (SPPS)?
In SPPS, the stepwise addition of amino acids to the growing peptide chain is not always 100% efficient. After a coupling step, a small percentage of the N-termini of the resin-bound peptides may remain unreacted. If these free amino groups are not blocked, they can react during the subsequent coupling cycle, leading to the formation of deletion sequences (peptides missing one or more amino acids). Capping is the process of acetylating these unreacted N-termini, rendering them unreactive to further coupling and effectively terminating the elongation of these incomplete peptide chains. This crucial step ensures a higher purity of the final target peptide by minimizing the presence of closely related impurities that can be difficult to separate during purification.[1][2][3]
Q2: Can a protected amino acid, such as this compound, be used as a capping agent?
It is not advisable to use a protected amino acid like this compound as a capping agent. Capping agents are intended to be small, highly reactive molecules that can efficiently and irreversibly block unreacted amino groups. This compound is a bulky, protected amino acid derivative designed for incorporation into a peptide sequence, not for terminating it.
There are several key reasons why this compound is unsuitable for capping:
-
Steric Hindrance: The bulky nature of the Z (benzyloxycarbonyl) and OBzl (benzyl ester) protecting groups, in addition to the amino acid side chain itself, would lead to significant steric hindrance. This would drastically reduce the efficiency of the "capping" reaction, leaving many failed sequences un-terminated.
-
Cost and Complexity: Protected amino acids are significantly more expensive than standard capping reagents like acetic anhydride. Using them for capping would be economically impractical. Furthermore, it would introduce unnecessary chemical complexity to the synthesis.
-
Potential for Side Reactions: Introducing a protected amino acid with its own reactive carboxyl group (even if protected) could lead to unintended side reactions.
-
Unnecessary Chain Elongation: The goal of capping is to terminate the chain. Using an amino acid derivative would, in essence, be another coupling reaction, adding an unintended residue to the failed sequence rather than capping it.
Q3: What are the characteristics of an effective capping agent?
An ideal capping agent should possess the following properties:
-
High Reactivity: It must react quickly and completely with the free primary and secondary amines on the peptide resin.
-
Small Size: A small molecule is less likely to be hindered sterically, allowing it to access and react with uncoupled amino groups, even within aggregated peptide sequences.
-
Formation of a Stable, Unreactive Product: The resulting capped N-terminus should be stable to all subsequent deprotection and coupling conditions of the SPPS protocol.
-
Cost-Effectiveness: The reagent should be inexpensive and readily available.[4]
-
Minimal Side Reactions: It should not cause any undesirable modifications to the growing peptide chain.
Troubleshooting Guide: Capping in SPPS
This guide addresses common issues encountered during the capping step of SPPS.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after capping | Incomplete capping reaction. | - Increase reaction time: Extend the capping time to 30-60 minutes. - Use fresh reagents: Acetic anhydride can degrade. Always use a freshly prepared capping solution.[5] - Increase reagent excess: Use a larger excess of the capping agent (e.g., 20-50 equivalents). - Repeat the capping step: If the Kaiser test is still positive, wash the resin and repeat the capping procedure. |
| Steric hindrance from bulky amino acids or aggregated sequences. | - Use a more potent capping agent: Consider using a more reactive anhydride, although this may increase the risk of side reactions. - Disrupt aggregation: Perform the capping in a solvent known to disrupt secondary structures, such as NMP or a mixture of DMF/DCM. | |
| Low purity of the final peptide with significant deletion sequences | Capping was not performed or was inefficient. | - Implement a capping step: If not already in the protocol, add a capping step after each coupling, especially for long or difficult sequences. - Optimize the capping protocol: Follow the recommendations for incomplete capping reactions above. |
| False-negative Kaiser test. | - The Kaiser test can sometimes be unreliable, especially with N-terminal proline (gives a reddish color) or in the presence of certain resins. - Use an alternative test: For proline, consider the chloranil or isatin test. For general confirmation, a small test cleavage and LC-MS analysis can verify the presence of deletion sequences. | |
| Unexpected modifications in the final peptide | Side reactions during capping. | - Use appropriate base: Pyridine is a common base, but DIPEA can also be used and may be milder in some cases.[6] - Avoid excessive heat: Capping should be performed at room temperature unless otherwise specified. |
Experimental Protocols
Protocol 1: Standard Capping with Acetic Anhydride
This is the most common and cost-effective capping protocol in Fmoc-based SPPS.
-
Preparation of Capping Solution: Prepare a fresh solution of acetic anhydride and a base (pyridine or DIPEA) in DMF. A common mixture is Acetic Anhydride/Pyridine/DMF (1:1:8 v/v/v) or Acetic Anhydride/DIPEA/DMF (5:5:90 v/v/v).
-
Resin Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove any residual coupling reagents and amino acids.
-
Capping Reaction: Add the capping solution to the washed resin, ensuring the resin is fully suspended.
-
Agitation: Gently agitate the mixture at room temperature for 30 minutes.[6]
-
Final Washes: Filter the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove excess capping reagents and byproducts.
-
Verification (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates successful capping of all free amines.
Protocol 2: Capping for Difficult or Hindered Sequences
For sequences prone to aggregation or when coupling to a sterically hindered amino acid, a more robust capping protocol may be necessary.
-
Solvent Choice: Consider using N-Methyl-2-pyrrolidone (NMP) as the solvent for the capping solution, as it can help to disrupt secondary structures and improve reagent accessibility.
-
Increased Reagent Excess: Increase the equivalents of acetic anhydride and base relative to the resin loading (e.g., 50 equivalents each).[6]
-
Extended Reaction Time: Extend the capping reaction time to 1-2 hours.
Visualizations
Workflow for Capping in SPPS
Caption: Decision workflow for implementing a capping step in a standard SPPS cycle.
Mechanism of Acetic Anhydride Capping
Caption: Simplified chemical mechanism of N-terminal capping with acetic anhydride.
Logical Relationship: Why this compound is Unsuitable for Capping
References
Validation & Comparative
A Comparative Guide: Z-Asp(OBzl)-OH vs. Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid is a critical yet often challenging endeavor in solid-phase peptide synthesis (SPPS). The choice of protecting group strategy for the aspartic acid side chain can significantly impact the yield, purity, and overall success of the synthesis. This guide provides an objective comparison between two commonly employed protected aspartic acid derivatives: Z-Asp(OBzl)-OH, utilized in the Boc/Bzl strategy, and Fmoc-Asp(OtBu)-OH, a cornerstone of the Fmoc/tBu strategy. We present a detailed analysis supported by experimental data to aid in the selection of the most appropriate building block for your specific research and development needs.
At a Glance: Key Performance Differences
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-Asp(OtBu)-OH (Fmoc/tBu Strategy) | Key Considerations |
| Nα-Protection | Z (Benzyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Orthogonality of deprotection conditions is crucial. |
| Side Chain Protection | OBzl (Benzyl ester) | OtBu (tert-Butyl ester) | Stability during synthesis and ease of final cleavage are key factors. |
| Nα-Deprotection Conditions | Strong acid (e.g., HBr/AcOH) or Catalytic Hydrogenolysis | 20% Piperidine in DMF (Base) | Fmoc deprotection is generally milder. |
| Side Chain Deprotection | Strong acid (e.g., HF) or Catalytic Hydrogenolysis | Strong acid (e.g., TFA) | OtBu is cleaved under the same conditions as resin cleavage in Fmoc-SPPS. |
| Aspartimide Formation | Less prone during chain assembly | Highly prone, especially in Asp-Xxx sequences (Xxx = Gly, Asn, Ser)[1][2] | A major side reaction leading to impurities. |
| Racemization Risk | Lower during coupling | Higher, associated with aspartimide formation[1] | Critical for maintaining the chiral integrity of the peptide. |
| Cost-Effectiveness | Generally cost-effective | Cost-effective for non-problematic sequences | The cost of dealing with impurities from side reactions should be considered. |
The Chemistry Behind the Choice: Protection Strategies
Solid-phase peptide synthesis relies on the orthogonal protection of the N-terminal α-amino group and the reactive side chains of the amino acids. The two most common strategies are the Boc/Bzl and the Fmoc/tBu methods.
-
Boc/Bzl Strategy: This approach utilizes the acid-labile Boc (tert-Butoxycarbonyl) group for temporary Nα-protection and benzyl-based groups for semi-permanent side-chain protection. This compound fits within this strategy, where the Z (benzyloxycarbonyl) group, also acid-labile but requiring stronger conditions than Boc, or removable by hydrogenolysis, protects the N-terminus, and the benzyl ester protects the side chain.
-
Fmoc/tBu Strategy: This is currently the more widely used method, employing the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl-based groups for side-chain protection[3][4]. Fmoc-Asp(OtBu)-OH is the standard building block for incorporating aspartic acid in this strategy. The orthogonality of the base-labile Fmoc group and the acid-labile tBu group is a key advantage[3][4].
Figure 1: Simplified workflows for Boc/Bzl and Fmoc/tBu SPPS strategies.
A Critical Side Reaction: Aspartimide Formation
The primary drawback of using Fmoc-Asp(OtBu)-OH is its susceptibility to aspartimide formation during the repeated basic treatments with piperidine for Fmoc deprotection[1][2]. This side reaction is particularly pronounced in sequences where aspartic acid is followed by amino acids with small side chains, such as glycine, asparagine, or serine[1].
The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the C-flanking amino acid on the side-chain carbonyl of the aspartic acid residue, leading to a cyclic succinimide intermediate. This intermediate can then be opened by piperidine or water to yield a mixture of the desired α-peptide, the undesired β-peptide, and their respective racemized forms, which are often difficult to separate from the target peptide[2][5].
In contrast, the acidic conditions used for Boc deprotection in the Boc/Bzl strategy do not promote aspartimide formation to the same extent during chain elongation.
Figure 2: Pathway of aspartimide formation from an Asp(OtBu)-Gly sequence.
Quantitative Comparison of Aspartimide Formation
Direct quantitative comparisons between this compound and Fmoc-Asp(OtBu)-OH are scarce in the literature due to their use in different SPPS strategies. However, extensive data exists comparing Fmoc-Asp(OtBu)-OH to newer, more sterically hindered protecting groups designed to mitigate aspartimide formation. This data underscores the significant potential for side reactions when using the standard OtBu protection.
| Aspartic Acid Derivative | Aspartimide Formation (% after 200 min piperidine treatment) in VKDX YI sequence |
| X = N | |
| Fmoc-Asp(OtBu)-OH | High (Quantitative data not specified, but significant)[5] |
| Fmoc-Asp(OMpe)-OH | Lower than OtBu[5] |
| Fmoc-Asp(OBno)-OH | Almost undetectable[5] |
Data adapted from comparative studies to illustrate the relative propensity for aspartimide formation.
Experimental Protocols
Standard Protocol for Fmoc-Asp(OtBu)-OH Incorporation in SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group[1].
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products[1].
-
Coupling:
-
Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours[1].
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids.
-
Final Cleavage and Deprotection: After synthesis completion, treat the resin with a cleavage cocktail, typically containing a high concentration of TFA (e.g., TFA/TIS/water 95:2.5:2.5, v/v/v), to cleave the peptide from the resin and remove the side-chain protecting groups, including the OtBu group[6].
General Protocol for this compound Incorporation in Boc-SPPS
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, followed by a longer treatment of 20-30 minutes.
-
Washing and Neutralization: Wash the resin with DCM, followed by a neutralization step with a 10% solution of DIPEA in DCM. Wash again with DCM.
-
Coupling:
-
Prepare a solution of this compound (3-5 equivalents) and a coupling reagent (e.g., DIC/HOBt) in DMF/DCM.
-
Add the activated amino acid solution to the resin and couple for 2-4 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Continue with the deprotection, neutralization, and coupling cycles.
-
Final Cleavage and Deprotection: Treat the resin with a strong acid, such as anhydrous HF, or perform catalytic hydrogenolysis (H₂/Pd-C) to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl ester[6].
Conclusion and Recommendations
The choice between this compound and Fmoc-Asp(OtBu)-OH is fundamentally a choice between the Boc/Bzl and Fmoc/tBu SPPS strategies.
Fmoc-Asp(OtBu)-OH is the standard choice for the widely used Fmoc-SPPS. Its advantages include the mild conditions for Nα-deprotection and the convenience of simultaneous side-chain deprotection and resin cleavage with TFA. However, its significant drawback is the high risk of aspartimide formation, which can lead to complex purification challenges and reduced yields of the desired peptide[1][2]. For sequences known to be prone to this side reaction, alternative strategies such as the use of sterically hindered protecting groups (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) or backbone protection should be strongly considered[1][5].
This compound , used within the Boc-SPPS framework, largely circumvents the issue of aspartimide formation during chain assembly due to the acidic deprotection conditions. The Z and OBzl groups are stable throughout the synthesis until the final, harsh cleavage step. This strategy can be advantageous for the synthesis of long or complex peptides where aspartimide formation is a major concern. However, the Boc/Bzl strategy involves the use of harsher reagents (strong acids like HF) for final cleavage, which may not be compatible with all peptide modifications.
For researchers and drug development professionals, the decision should be based on the specific peptide sequence, the desired purity, and the available synthetic instrumentation and expertise. For routine synthesis of peptides not containing problematic Asp sequences, Fmoc-Asp(OtBu)-OH offers a convenient and cost-effective solution. For challenging sequences prone to aspartimide formation, this compound within a Boc strategy, or the use of modified aspartic acid derivatives in an Fmoc strategy, are superior choices to ensure the synthesis of high-purity peptides.
References
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Aspartic Acid Incorporation in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the choice between the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategies is a critical decision that significantly impacts the efficiency and purity of the final peptide product. This is particularly true for sequences containing aspartic acid (Asp), an amino acid prone to a notorious side reaction. This guide provides an objective comparison of these two foundational strategies for the incorporation of aspartic acid, supported by experimental data and detailed protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc/Bzl and Fmoc/tBu strategies lies in their orthogonal protection schemes, dictating the chemical environments used for the repetitive removal of the Nα-amino protecting group and the final cleavage of the peptide from the resin with concomitant side-chain deprotection.[1][2]
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-protection and benzyl (Bzl)-based protecting groups for semi-permanent side-chain protection.[1] Repetitive deprotection of the Boc group is achieved with a moderate acid, typically trifluoroacetic acid (TFA), while the final cleavage and removal of side-chain protecting groups require a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1][3][4]
-
Fmoc/tBu Strategy: In contrast, the more modern Fmoc/tBu strategy employs the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection.[1] The Fmoc group is removed with a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5] The final cleavage and side-chain deprotection are performed with a strong acid, typically a cocktail based on TFA.[5]
Figure 1: High-level workflow comparison of Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis.
The Challenge of Aspartic Acid Incorporation: Aspartimide Formation
The primary complication in the incorporation of aspartic acid, particularly within the Fmoc/tBu strategy, is the formation of a succinimide ring derivative known as an aspartimide.[6][7] This intramolecular cyclization is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to several undesirable side products, including:
-
α- and β-peptides: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide.[6]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during aspartimide formation, leading to a loss of chiral purity.
-
Chain Termination: The formation of piperidide adducts can cap the growing peptide chain, halting further elongation.[6]
The Boc/Bzl strategy is significantly less susceptible to aspartimide formation during the synthesis cycles because the repetitive Nα-deprotection is performed under acidic conditions.[7]
Figure 2: Mechanism of aspartimide formation and subsequent side reactions in Fmoc/tBu SPPS.
Quantitative Comparison of Boc/Bzl and Fmoc/tBu Strategies
| Parameter | Boc/Bzl Strategy (Boc-Asp(OBzl)-OH) | Fmoc/tBu Strategy (Fmoc-Asp(OtBu)-OH) | Notes |
| Purity of Target Peptide | Generally high, especially for sequences prone to aggregation.[2][] | Can be significantly compromised by aspartimide-related byproducts, particularly in Asp-Gly, Asp-Asn, and Asp-Arg sequences.[6] | The purity in the Fmoc/tBu strategy is highly sequence-dependent. |
| Yield of Target Peptide | Often reported to be higher in high-throughput settings.[2] | Can be reduced due to the formation of multiple side products and purification challenges. | Yield is influenced by numerous factors beyond the choice of strategy. |
| Aspartimide Formation | Minimal during synthesis cycles; can occur during final HF cleavage but is generally less of an issue.[7] | Significant, especially with prolonged exposure to piperidine. For the highly susceptible Asp-Gly sequence, byproduct formation can be substantial. | The use of bulkier side-chain protecting groups in the Fmoc/tBu strategy can mitigate this issue. |
| Cost of Aspartic Acid Derivative | Boc-Asp(OBzl)-OH is generally less expensive.[] | Standard Fmoc-Asp(OtBu)-OH is moderately priced, but derivatives designed to suppress aspartimide formation (e.g., Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH) are significantly more expensive.[9] | Cost-effectiveness depends on the scale of the synthesis and the required purity. |
Table 1: Comparative Performance of Boc/Bzl and Fmoc/tBu Strategies for Aspartic Acid Incorporation
The following table presents data on the effectiveness of different side-chain protecting groups for aspartic acid in suppressing aspartimide formation within the Fmoc/tBu strategy for the model peptide VKDGYI, which is highly prone to this side reaction. The data represents the percentage of the target peptide remaining after extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.
| Aspartic Acid Derivative | Target Peptide Remaining (%) | D-Asp Content (%) |
| Fmoc-Asp(OtBu)-OH | 23.3 | 24.1 |
| Fmoc-Asp(OMpe)-OH | 77.5 | 6.8 |
| Fmoc-Asp(OBno)-OH | 90.0 | 0.8 |
Table 2: Efficacy of Different Aspartic Acid Side-Chain Protecting Groups in Fmoc/tBu SPPS (Data compiled from)
Experimental Protocols
The following are generalized protocols for the incorporation of aspartic acid using both the Boc/Bzl and Fmoc/tBu strategies.
Protocol 1: Incorporation of Boc-Asp(OBzl)-OH in Boc/Bzl SPPS
-
Resin Preparation: Start with a suitable resin for the Boc/Bzl strategy (e.g., Merrifield or PAM resin). Swell the resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Filter and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Boc-Asp(OBzl)-OH (3-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF or NMP for 2-5 minutes.[1]
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, treat the peptide-resin with anhydrous HF with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin and remove the Bzl side-chain protecting groups.[1]
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-OH in Fmoc/tBu SPPS
-
Resin Preparation: Start with a suitable resin for the Fmoc/tBu strategy (e.g., Rink Amide or Wang resin). Swell the resin in DMF.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.[5]
-
Filter and wash the resin extensively with DMF to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-Asp(OtBu)-OH (3-5 equivalents) with a suitable coupling reagent (e.g., HCTU or HATU) and DIEA or collidine in DMF for 2-5 minutes.[10]
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the tBu side-chain protecting groups.[2]
Conclusion: Making an Informed Decision
The choice between the Boc/Bzl and Fmoc/tBu strategies for incorporating aspartic acid is a trade-off between the robustness of the chemistry and the mildness of the reaction conditions.
-
The Boc/Bzl strategy offers a more robust and often higher-yielding approach for the synthesis of peptides containing aspartic acid, as it largely circumvents the problem of aspartimide formation during the synthesis cycles.[2][7] However, it requires the use of hazardous reagents like TFA for repetitive deprotection and highly corrosive HF for final cleavage, which necessitates specialized equipment.
-
The Fmoc/tBu strategy is generally favored for its milder reaction conditions and the use of less hazardous reagents.[1][2] However, when incorporating aspartic acid, it is plagued by the significant side reaction of aspartimide formation, which can severely impact the purity and yield of the final peptide.[6][7] To mitigate this, more expensive, sterically hindered aspartic acid derivatives are often required, increasing the overall cost of the synthesis.[9]
For routine synthesis of peptides where aspartimide formation is not a major concern, the Fmoc/tBu strategy with standard Fmoc-Asp(OtBu)-OH may be sufficient. However, for sequences that are known to be prone to this side reaction, particularly those containing Asp-Gly, Asp-Asn, or Asp-Arg motifs, the Boc/Bzl strategy or the use of specialized, bulky protecting groups within the Fmoc/tBu framework is highly recommended to ensure the desired purity and yield of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Guarding the Integrity of Peptides: A Comparative Guide to Preventing Aspartimide Formation
The synthesis of peptides containing aspartic acid residues is a well-known challenge for researchers in drug development and peptide chemistry. A persistent and problematic side reaction, aspartimide formation, can lead to significant impurities, including peptide backbone rearrangements and racemization, ultimately compromising the yield and purity of the final product. While the traditional protecting group, Z-Asp(OBzl)-OH, and the more contemporary Fmoc-Asp(OtBu)-OH have been widely used, their limitations in preventing this side reaction, especially in sensitive sequences, have driven the development of more robust alternatives. This guide provides an objective comparison of modern strategies designed to mitigate or eliminate aspartimide formation, supported by experimental data and detailed protocols to aid researchers in selecting the optimal approach for their synthetic needs.
The Challenge: Understanding Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction catalyzed by the basic conditions typically used for Fmoc-group removal during solid-phase peptide synthesis (SPPS). The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue nucleophilically attacks the side-chain ester of the aspartic acid, forming a five-membered succinimide ring. This intermediate is highly susceptible to nucleophilic attack, leading to a mixture of desired α-peptide and undesired β-peptide, as well as potential racemization at the aspartic acid chiral center. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly prone to this side reaction.
Caption: Mechanism of Aspartimide Formation and Subsequent Side Reactions.
Comparative Analysis of Protective Strategies
Several strategies have emerged to combat aspartimide formation, primarily focusing on either sterically hindering the cyclization or modifying the peptide backbone to make it less reactive. The following sections compare the most effective and widely adopted alternatives.
Sterically Hindered Side-Chain Protecting Groups
The most common approach to minimize aspartimide formation is the use of bulky ester-based protecting groups for the aspartic acid side chain. By increasing the steric hindrance around the side-chain carbonyl group, the initial intramolecular attack is disfavored.
| Protecting Group | Structure | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | tert-Butyl | Standard, cost-effective, and easy to use.[1] | Prone to aspartimide formation in sensitive sequences.[2] |
| Fmoc-Asp(OMpe)-OH | 3-Methylpent-3-yl | Significantly reduces aspartimide formation compared to OtBu.[3][4] | Higher cost and bulkier nature can sometimes slow coupling reactions.[5] |
| Fmoc-Asp(OEpe)-OH | 3-Ethyl-3-pentyl | Offers a high degree of protection against aspartimide formation.[6][7] | Higher cost than standard reagents. |
| Fmoc-Asp(OPhp)-OH | 4-Propyl-4-heptyl | Provides excellent suppression of aspartimide formation.[6][7] | Higher cost and limited commercial availability. |
| Fmoc-Asp(OBno)-OH | 5-Butyl-5-nonyl | Extremely effective at minimizing aspartimide by-products, even in difficult sequences.[7] | Highest cost among the bulky ester protecting groups. |
Quantitative Comparison of Bulky Protecting Groups
The effectiveness of these protecting groups has been quantified in studies using model peptides known to be highly susceptible to aspartimide formation, such as the scorpion toxin II fragment (VKDGYI).
| Protecting Group | Aspartimide-Related Byproducts (%) | D-Asp Content (%) | Reference |
| Fmoc-Asp(OtBu)-OH | 44 | High | |
| Fmoc-Asp(OMpe)-OH | Lower than OtBu | Lower than OtBu | |
| Fmoc-Asp(OBno)-OH | < 1 | Low |
*Data is based on a stress test involving extended treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.[2]
Backbone Protection with Dmb-Dipeptides
A highly effective strategy to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the aspartic acid.[8] The 2,4-dimethoxybenzyl (Dmb) group is introduced as part of a dipeptide, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. This modification sterically blocks the nitrogen, preventing the initial cyclization step.[9]
Caption: Workflow for using Dmb-dipeptides to prevent aspartimide formation.
Advantages of Dmb-Dipeptides:
-
Virtually eliminates aspartimide formation.[9]
-
Particularly useful for highly problematic Asp-Gly sequences.
Disadvantages of Dmb-Dipeptides:
-
Higher cost of the dipeptide building block.
-
Coupling of the subsequent amino acid onto the Dmb-protected residue can be sterically hindered and may require optimized conditions.[8]
Pseudoproline Dipeptides
Pseudoproline dipeptides are derived from serine or threonine residues and introduce a temporary "kink" in the peptide backbone, similar to proline.[10][11] This conformational constraint disrupts the secondary structures that can bring the reacting groups into proximity, thereby reducing the likelihood of aspartimide formation.[12] While not a direct protection for the aspartic acid side chain, their use in sequences containing Ser or Thr near the Asp residue can be a powerful tool to improve synthetic outcomes.[13]
Advantages of Pseudoproline Dipeptides:
-
Disrupt peptide aggregation and improve solubility.[10]
-
Can significantly reduce aspartimide formation in susceptible sequences.
Disadvantages of Pseudoproline Dipeptides:
-
Applicable only to sequences containing Ser or Thr.
-
Coupling onto the pseudoproline dipeptide can be slow due to steric hindrance.[11]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Asp(OMpe)-OH
This protocol outlines the use of a sterically hindered protecting group to minimize aspartimide formation.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: Dissolve Fmoc-Asp(OMpe)-OH (1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (2-4 equivalents). Allow the activation to proceed for 1-2 minutes.[14]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids.
Protocol 2: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol describes the use of a backbone-protected dipeptide.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Dipeptide Coupling: Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt) to the N-terminus of the growing peptide chain. The coupling times may need to be extended compared to standard amino acid couplings.[14]
-
Subsequent Synthesis Steps: After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids.
-
Dmb Group Removal: The Dmb group is labile to trifluoroacetic acid (TFA) and is removed during the final cleavage of the peptide from the resin.[9]
Conclusion
The prevention of aspartimide formation is a critical consideration in the synthesis of high-purity peptides. While the standard Fmoc-Asp(OtBu)-OH is suitable for non-problematic sequences, for challenging peptides, especially those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, the use of advanced protective strategies is highly recommended.
-
Sterically hindered protecting groups , such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH , offer a significant reduction in aspartimide formation and represent a straightforward substitution in standard synthesis protocols.[1]
-
Backbone protection using Dmb-dipeptides provides the most robust solution for virtually eliminating this side reaction, particularly for the most difficult sequences.[9]
-
Pseudoproline dipeptides offer a complementary strategy to disrupt aggregation and can indirectly reduce aspartimide formation in relevant sequences.[10][12]
The choice of the optimal strategy will depend on the specific peptide sequence, the scale of the synthesis, and budgetary considerations. By understanding the mechanisms and leveraging the alternatives presented in this guide, researchers can significantly improve the quality and yield of their synthetic peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Fmoc-Asp(OMpe)-OH [cem.com]
- 5. benchchem.com [benchchem.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. Pseudoproline - Wikipedia [en.wikipedia.org]
- 12. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Z-Asp(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of protected amino acids is a cornerstone of peptide synthesis, enabling the precise assembly of complex peptide chains. Among these, Z-Asp(OBzl)-OH, a derivative of aspartic acid with both the alpha-amino and the side-chain carboxyl groups protected by benzyloxycarbonyl (Z) and benzyl (Bzl) groups, respectively, presents unique considerations for mass spectrometry (MS) analysis. This guide provides an objective comparison of the mass spectrometric behavior of peptides containing this compound against common alternatives, supported by experimental data and detailed methodologies, to aid researchers in optimizing their analytical workflows.
Introduction to the Challenge: Aspartimide Formation and Mass Spectrometry Compatibility
A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a side reaction that can lead to impurities. The choice of protecting group for the β-carboxyl group of aspartic acid is critical in mitigating this issue. While this compound offers robust protection during synthesis, the presence of these bulky, aromatic protecting groups can influence the peptide's behavior during mass spectrometry analysis, affecting ionization efficiency and fragmentation patterns. This guide will explore these effects in comparison to other commonly used aspartic acid protecting groups.
Comparative Performance of Aspartic Acid Protecting Groups in Mass Spectrometry
The ideal protecting group for mass spectrometry applications should be stable during synthesis but should not interfere with the analysis of the final peptide. Here, we compare the mass spectrometry performance of this compound with several alternatives.
| Protecting Group | Key Features & MS Performance Considerations | Common Applications |
| This compound | The benzyloxycarbonyl (Z) and benzyl (Bzl) groups are relatively large and hydrophobic, which can potentially decrease ionization efficiency compared to smaller, more polar protecting groups. In tandem MS (MS/MS), fragmentation can lead to neutral losses of benzyl alcohol (108 Da) or toluene (92 Da), and the Z-group can also fragment. These characteristic losses can aid in spectral interpretation but may also complicate the analysis of the peptide backbone. | Primarily used in solution-phase peptide synthesis and as a building block where dual protection is required. |
| Fmoc-Asp(OtBu)-OH | The tert-butyl (tBu) ester is a standard protecting group in Fmoc-based solid-phase peptide synthesis (SPPS). It is generally considered MS-friendly as it is labile under acidic conditions and can be removed during the cleavage from the resin. However, in sensitive sequences, it can be prone to aspartimide formation. In ESI-MS, in-source fragmentation leading to the loss of isobutylene (56 Da) can sometimes be observed. | Standard for Fmoc-SPPS of peptides not highly susceptible to aspartimide formation. |
| Fmoc-Asp(OMpe)-OH | The 3-methylpent-3-yl (Mpe) ester is a bulkier protecting group designed to reduce aspartimide formation. Its larger size may slightly decrease ionization efficiency compared to OtBu, but it offers a good balance between stability during synthesis and compatibility with standard cleavage and MS procedures. | Recommended for sequences prone to aspartimide formation where a balance of protection and cost is desired. |
| Fmoc-Asp(OBno)-OH | The 5-butyl-5-nonyl (Bno) ester is an even more sterically hindered protecting group that provides excellent suppression of aspartimide formation. Its significant hydrophobicity might impact chromatographic behavior and could potentially lower ionization efficiency in ESI-MS. | Used for the synthesis of particularly challenging peptides where aspartimide formation is a major concern. |
| Fmoc-Asp(CSY)-OH | The cyanosulfurylide (CSY) group represents a different approach by masking the carboxylic acid as a stable C-C bonded ylide, completely preventing aspartimide formation. This modification introduces a unique chemical moiety that will have a distinct mass and fragmentation pattern. An additional deprotection step is required before MS analysis of the native peptide. | Ideal for the synthesis of extremely difficult sequences where complete prevention of aspartimide formation is critical. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Protected Peptides
This protocol outlines the general steps for preparing a peptide containing a protecting group like this compound for analysis.
-
Peptide Solubilization : Dissolve the peptide sample in a suitable solvent. A common starting point is 50% acetonitrile in water with 0.1% formic acid. The concentration should be optimized for your instrument, typically in the range of 1-10 pmol/µL.
-
Chromatographic Separation : Utilize a reversed-phase high-performance liquid chromatography (RP-HPLC) system for separation.
-
Column : A C18 column is standard for peptide analysis.
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 60% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Mass Spectrometry Analysis : The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
-
Ionization Mode : Positive ion mode is typically used for peptides.
-
MS1 Scan : Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the intact protected peptide.
-
MS/MS Fragmentation : Select the precursor ion corresponding to the protected peptide for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Aspartimide Formation Stress Test
To evaluate the stability of different aspartic acid protecting groups, a stress test can be performed.
-
Peptide Synthesis : Synthesize a model peptide known to be prone to aspartimide formation, such as the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), using the different aspartic acid protecting groups.
-
Base Treatment : After coupling the amino acid following the protected aspartic acid, treat the resin-bound peptide with a 20% piperidine in DMF solution for an extended period (e.g., 18 hours) at room temperature.
-
Cleavage and Analysis : Cleave the peptide from the resin, and analyze the crude product by LC-MS/MS to quantify the extent of aspartimide formation and other side products.
Visualization of Analytical Workflows
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the LC-MS/MS analysis of protected peptides.
Logical Flow for Protecting Group Comparison
Caption: Logical workflow for comparing the performance of different aspartic acid protecting groups.
Conclusion
The mass spectrometry analysis of peptides containing this compound requires careful consideration of the potential impact of the protecting groups on ionization and fragmentation. While providing robust protection during synthesis, the benzyl-based moieties can influence the mass spectrometric behavior. For routine analyses where aspartimide formation is not a major concern, standard protecting groups like OtBu may offer simpler spectral interpretation. However, for challenging sequences, bulkier alternatives such as OMpe or OBno provide superior protection against side reactions, with a potential trade-off in mass spectrometry performance that needs to be evaluated on a case-by-case basis. This guide provides a framework for researchers to objectively compare and select the most appropriate aspartic acid protecting group strategy for their specific analytical needs.
A Comparative Guide to the NMR Characterization of Z-Asp(OBzl)-OH and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characterization of N-α-benzyloxycarbonyl-β-benzyl-L-aspartic acid (Z-Asp(OBzl)-OH) and its derivatives. Due to the limited availability of public domain, fully assigned NMR spectra for this compound and its activated esters, this guide presents available data for commonly used alternative protected aspartic acid derivatives, namely Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH, to serve as a valuable reference.
Comparison of ¹H NMR Data for Protected Aspartic Acid Derivatives
The following table summarizes the available ¹H NMR data for Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH. These compounds represent common alternative protecting group strategies in peptide synthesis.
| Compound | Protecting Group | ¹H NMR Chemical Shifts (δ, ppm) |
| Boc-Asp(OBzl)-OH | N-Boc, β-Benzyl ester | 1.45 (s, 9H, C(CH₃)₃), 2.90-3.15 (m, 2H, β-CH₂), 4.50-4.65 (m, 1H, α-CH), 5.15 (s, 2H, PhCH₂), 5.30-5.45 (d, 1H, NH), 7.30-7.40 (m, 5H, Ar-H), ~10.0 (br s, 1H, COOH) |
| Fmoc-Asp(OtBu)-OH | N-Fmoc, β-tert-Butyl ester | 1.44 (s, 9H, C(CH₃)₃), 2.75-2.95 (m, 2H, β-CH₂), 4.23 (t, 1H, Fmoc-CH), 4.40-4.50 (m, 2H, Fmoc-CH₂), 4.55-4.65 (m, 1H, α-CH), 5.80-5.95 (d, 1H, NH), 7.30-7.45 (m, 4H, Fmoc Ar-H), 7.60-7.70 (m, 2H, Fmoc Ar-H), 7.77 (d, 2H, Fmoc Ar-H) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Comparison of ¹³C NMR Data for Protected Aspartic Acid Derivatives
The table below outlines the expected ¹³C NMR chemical shifts for this compound and compares them with the available data for Boc-Asp(OBzl)-OH and Fmoc-Asp(OtBu)-OH.
| Compound | Protecting Group | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Expected) | N-Z, β-Benzyl ester | ~36 (β-CH₂), ~51 (α-CH), ~67 (Z-CH₂), ~67.5 (Bzl-CH₂), ~128-136 (Ar-C), ~156 (Z C=O), ~171 (β-C=O), ~173 (α-C=O) |
| Boc-Asp(OBzl)-OH | N-Boc, β-Benzyl ester | 28.3 (C(CH₃)₃), 36.7 (β-CH₂), 51.5 (α-CH), 66.8 (Bzl-CH₂), 80.2 (C(CH₃)₃), 128.3, 128.5, 135.6 (Ar-C), 155.6 (Boc C=O), 171.2 (β-C=O), 173.8 (α-C=O) |
| Fmoc-Asp(OtBu)-OH | N-Fmoc, β-tert-Butyl ester | 28.0 (C(CH₃)₃), 37.5 (β-CH₂), 52.0 (α-CH), 47.2 (Fmoc-CH), 67.5 (Fmoc-CH₂), 81.8 (C(CH₃)₃), 120.0, 125.2, 127.1, 127.8, 141.3, 143.8 (Fmoc Ar-C), 156.0 (Fmoc C=O), 170.5 (β-C=O), 174.0 (α-C=O) |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocols
A standard protocol for acquiring NMR spectra of protected amino acids is as follows:
1. Sample Preparation:
-
Dissolve 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with pH adjustment).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR: A standard single-pulse experiment is usually sufficient. Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment (e.g., using the zgpg30 pulse program) is standard to obtain singlets for each carbon atom. Key parameters include a 30° pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (2-5 seconds). A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
Visualization of Structures and Workflows
The following diagrams, generated using the DOT language, illustrate the molecular structures and the experimental workflow for NMR characterization.
Figure 1: Structure of this compound.
Figure 2: Experimental workflow for NMR characterization.
Figure 3: Common protecting groups for aspartic acid.
This guide serves as a foundational resource for the NMR characterization of this compound and its derivatives. While direct experimental data remains elusive in the public domain, the provided comparisons with alternative protected forms of aspartic acid, alongside standardized experimental protocols and illustrative diagrams, offer valuable insights for researchers in the field.
A Comparative Analysis of Side-Chain Protecting Groups for Aspartic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing aspartic acid (Asp) residues is a well-known challenge in solid-phase peptide synthesis (SPPS), primarily due to the base-catalyzed formation of aspartimide. This intramolecular cyclization leads to a cascade of side reactions, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide, ultimately impacting yield and purity. The choice of the β-carboxyl side-chain protecting group for the Asp residue is therefore a critical parameter in mitigating this deleterious side reaction. This guide provides a comprehensive comparison of commonly used and novel protecting groups for aspartic acid, supported by experimental data to facilitate an informed selection for your specific research needs.
Performance Comparison of Aspartic Acid Protecting Groups
The efficacy of various protecting groups in suppressing aspartimide formation is often evaluated using model peptides known to be susceptible to this side reaction, such as the scorpion toxin II fragment (H-Val-Lys-Asp-Gly-Tyr-Ile-OH). The following table summarizes quantitative data on the extent of aspartimide-related byproduct formation with different protecting groups under standardized Fmoc-SPPS conditions.
| Protecting Group | Structure | Key Features | Aspartimide-Related Byproducts (%) | Racemization (% D-Asp) | Deprotection Conditions | Orthogonality |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Standard, cost-effective, and widely used in Fmoc-SPPS. | High (can exceed 20% in susceptible sequences)[1][2] | High[2] | Strong acid (e.g., TFA), typically concurrent with resin cleavage.[3] | Orthogonal to the base-labile Fmoc group. |
| Benzyl (OBzl) | -CH₂-Ph | Stable to both acidic and basic conditions used in standard SPPS. | Moderate | Moderate | Catalytic hydrogenolysis (e.g., H₂, Pd/C). | Orthogonal to Fmoc/tBu and Boc strategies. |
| Allyl (OAll) | -CH₂-CH=CH₂ | Orthogonal to both acid- and base-labile protecting groups. | Moderate | Moderate | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) with a scavenger. | Fully orthogonal to both Fmoc/tBu and Boc strategies. |
| 9-Fluorenylmethyl (OFm) | -CH₂-Fmoc | Cleaved under the same mild basic conditions as the Nα-Fmoc group. | High | High | Mild base (e.g., piperidine). | Not orthogonal in standard Fmoc-SPPS. |
| 3-Methylpent-3-yl (OMpe) | -C(CH₃)(C₂H₅)₂ | Bulkier than OtBu, offering increased steric hindrance. | Significantly reduced compared to OtBu.[2] | Reduced[2] | Strong acid (e.g., TFA). | Orthogonal to the base-labile Fmoc group. |
| 5-n-butyl-5-nonyl (OBno) | -C(C₄H₉)₂(C₄H₉) | A newer generation, highly bulky protecting group. | Very low to undetectable, even in problematic sequences.[2] | Very low[2] | Strong acid (e.g., TFA). | Orthogonal to the base-labile Fmoc group. |
| Cyanosulfurylide (CSY) | Zwitterionic | A non-ester-based protecting group that masks the carboxylic acid. | Complete suppression of aspartimide formation.[4][5] | Not applicable | N-chlorosuccinimide (NCS) under aqueous conditions.[4][5] | Orthogonal to standard acid/base labile groups. Requires a separate deprotection step. |
| Backbone Protection (e.g., Dmb) | Dipeptide unit | Protects the backbone amide nitrogen following the Asp residue. | Complete suppression of aspartimide formation at the protected site.[6][7] | Not applicable | Cleaved during the final TFA cleavage. | Requires the use of a pre-formed dipeptide unit. |
Experimental Protocols
The following are representative methodologies for the key experiments cited in this guide.
Solid-Phase Peptide Synthesis (SPPS) of Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)
This protocol is a generalized procedure for the manual synthesis of the model peptide on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Swelling and Preparation:
-
Start with Rink Amide AM resin (e.g., 100 mg, 0.5 mmol/g loading).
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents) with a coupling agent such as HBTU (3.95 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Fmoc Deprotection:
-
After each successful coupling, wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Nα-Fmoc protecting group.
-
Wash the resin thoroughly with DMF.
-
-
Chain Elongation:
-
Repeat the coupling and deprotection cycles for each amino acid in the sequence (Ile, Tyr(tBu), Gly, Asp(PG), Lys(Boc), Val), where PG is the protecting group being evaluated.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[8]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
HPLC Analysis of Crude Peptide
This protocol outlines the analytical method to quantify the desired peptide and aspartimide-related byproducts.
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.[9]
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the main peak corresponding to the target peptide and the side peaks corresponding to aspartimide-related impurities based on their retention times and mass spectrometry data.
-
Calculate the percentage of each species by dividing the area of the individual peak by the total area of all peaks.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative study of different aspartic acid side-chain protecting groups.
Caption: Experimental workflow for the comparative analysis of Asp protecting groups.
Conclusion
The selection of an appropriate side-chain protecting group for aspartic acid is paramount for the successful synthesis of pure peptides, particularly for sequences prone to aspartimide formation. While the standard Asp(OtBu) is suitable for non-problematic sequences, the use of sterically hindered protecting groups such as Asp(OMpe) and especially Asp(OBno) is highly recommended for challenging syntheses, as they significantly suppress the formation of aspartimide-related impurities and reduce racemization.[2] For applications requiring complete prevention of this side reaction, non-ester-based strategies like the cyanosulfurylide (CSY) protecting group or backbone protection offer robust solutions, albeit with the need for additional synthetic steps or specialized building blocks.[4][5][6][7] This guide provides the necessary data and protocols to enable researchers to make an evidence-based decision for their specific peptide synthesis challenges.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Evaluating Z-Asp(OBzl)-OH in Peptide Synthesis: A Comparative Guide to Yield and Purity
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of aspartic acid residues presents a significant challenge. The primary obstacle is the propensity for aspartimide formation, a side reaction that can severely impact the final peptide yield and purity. This guide provides a comprehensive evaluation of Z-Asp(OBzl)-OH, a protected form of aspartic acid, and compares its performance with alternative protective group strategies, supported by experimental data and detailed protocols.
The choice of protecting group for the β-carboxyl group of aspartic acid is critical to mitigating the formation of a succinimide ring structure, known as an aspartimide. This intramolecular cyclization is particularly problematic and can lead to a cascade of undesirable byproducts, including α- and β-peptides, as well as racemization at the aspartic acid residue.
Performance Comparison of Aspartic Acid Protecting Groups
While direct quantitative comparisons of this compound with modern Fmoc-compatible protecting groups in identical peptide sequences are not extensively documented in recent literature, a qualitative and semi-quantitative assessment can be made based on the principles of Boc/Bzl and Fmoc/tBu chemistry. This compound is primarily utilized in the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).
| Protecting Group Strategy | Chemistry | Prevention of Aspartimide Formation | Typical Crude Purity | Final Yield | Key Advantages & Disadvantages |
| Boc-Asp(OBzl)-OH | Boc/Bzl | Moderate | 50-70% | Lower to Moderate | Advantages: Compatible with robust Boc chemistry, which can be beneficial for long or difficult sequences.[1] Disadvantages: Prone to acid-catalyzed aspartimide formation during final HF or TFMSA cleavage.[2] The benzyl ester offers less steric hindrance compared to other groups.[2] |
| Fmoc-Asp(OtBu)-OH | Fmoc/tBu | Low to Moderate | Variable, sequence dependent | Variable | Advantages: Widely used and cost-effective for sequences not prone to aspartimide formation.[3] Disadvantages: Highly susceptible to base-catalyzed aspartimide formation during piperidine treatment for Fmoc removal.[3] |
| Fmoc-Asp(OMpe)-OH | Fmoc/tBu | High | Higher than -OtBu | Good | Advantages: The bulkier 3-methylpent-3-yl ester provides increased steric protection, significantly reducing aspartimide formation compared to -OtBu. Disadvantages: Higher cost than -OtBu. |
| Fmoc-Asp(OBno)-OH | Fmoc/tBu | Very High | Very High | High | Advantages: The 5-n-butyl-5-nonyl ester offers superior steric shielding, virtually eliminating aspartimide formation even in problematic sequences.[4] Disadvantages: Significantly more expensive than other options. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Fmoc/tBu | Very High | Very High | High | Advantages: Backbone protection with a 2,4-dimethoxybenzyl (Dmb) group on the subsequent glycine residue is highly effective at preventing aspartimide formation.[3][5] Disadvantages: Requires the use of a pre-formed dipeptide unit, which is more expensive and less flexible.[3] |
Note: The values for crude purity and final yield are illustrative and can vary significantly based on the peptide sequence, length, and synthesis conditions.
Experimental Protocols
A detailed methodology for the incorporation of aspartic acid using the Boc/Bzl strategy is provided below. This protocol is for manual solid-phase peptide synthesis on a Merrifield resin.
Protocol: Boc-SPPS of a Peptide Containing Boc-Asp(OBzl)-OH
1. Resin Preparation and First Amino Acid Attachment:
-
Swell Merrifield resin (chloromethylated polystyrene) in dimethylformamide (DMF).
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.
-
Add the dissolved Boc-amino acid cesium salt to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and dichloromethane (DCM) and dry under vacuum.[6]
2. Peptide Chain Elongation (per cycle):
-
Step 1: Boc Deprotection:
-
Step 2: Neutralization:
-
Step 3: Coupling of Boc-Asp(OBzl)-OH (or other amino acids):
-
In a separate vessel, dissolve Boc-Asp(OBzl)-OH (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.[6]
-
Monitor the reaction completion using the Kaiser test (ninhydrin test).
-
Wash the resin with DMF and DCM.[6]
-
3. Final Cleavage and Deprotection:
-
After the final coupling cycle and Boc deprotection, wash the peptide-resin with DCM and dry it.
-
Prepare a cleavage cocktail. For peptides containing Boc-Asp(OBzl)-OH, a common strong acid is required. Anhydrous hydrogen fluoride (HF) is traditionally used.
-
HF Cleavage Procedure:
-
Transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Add a scavenger mixture, such as anisole, to trap reactive carbocations generated during cleavage.[6]
-
Cool the vessel to 0°C and condense HF into it.
-
Stir the mixture at 0°C for 1-2 hours.[6]
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
4. Purification and Analysis:
-
Dissolve the crude peptide in a suitable aqueous buffer.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final peptide.[9]
Visualizations
The following diagrams illustrate key processes and concepts in peptide synthesis involving aspartic acid.
Caption: Mechanism of Aspartimide Formation.
Caption: Boc-SPPS Workflow Cycle.
Caption: Orthogonal Protection Strategies.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
A Researcher's Guide to Chiral Purity Analysis of Z-Asp(OBzl)-OH Post-Coupling
For researchers, scientists, and drug development professionals, ensuring the chiral integrity of amino acid derivatives like Z-Asp(OBzl)-OH during peptide synthesis is paramount. The stereochemistry of each amino acid building block directly influences the final peptide's three-dimensional structure, biological activity, and potential immunogenicity. Coupling reactions, a fundamental step in peptide synthesis, can unfortunately also be a source of racemization, leading to the formation of undesired diastereomers. This guide provides an objective comparison of common analytical techniques for assessing the chiral purity of this compound after coupling, supported by experimental data and detailed protocols.
The Challenge of Racemization in Peptide Coupling
This compound, or N-Cbz-L-aspartic acid 4-benzyl ester, is a widely used protected amino acid in peptide synthesis. The benzyloxycarbonyl (Z) group protects the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid. During the activation of the C-terminal carboxylic acid for coupling to another amino acid or peptide, the α-proton of the aspartic acid residue becomes susceptible to abstraction by base. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, a process known as racemization.
A significant pathway for racemization in aspartic acid derivatives is through the formation of an aspartimide intermediate.[1][2] This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[1] The formation of this cyclic imide can lead to a mixture of α- and β-coupled peptides upon ring-opening, further complicating the purity profile of the final product.[1]
Comparative Analysis of Chiral Purity Assessment Methods
Several analytical techniques are employed to determine the enantiomeric purity of amino acid derivatives. The choice of method often depends on factors such as the required sensitivity, sample matrix, and available instrumentation. The most common methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[3] | Separation of volatile, derivatized enantiomers on a chiral column followed by mass analysis.[3][4] | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinct NMR signals.[3][5][6] |
| Sample Preparation | Often direct injection after dissolution. May require hydrolysis of the peptide. | Requires deprotection and derivatization to increase volatility.[4] | Direct analysis, may require the addition of a chiral solvating agent.[5][6] |
| Sensitivity | High (LOD can be ≤0.05%).[3] | High (LOQ down to 0.1%).[3][4] | Moderate. |
| Quantification | High (LOQ can be ≤0.05%).[3] | High (LOQ down to 0.1%).[4] | Can be below 1% of the minor component.[3] |
| Key Advantage | Direct analysis of protected amino acids is often possible. Wide applicability. | High resolution and sensitivity, especially with mass spectrometric detection. | Non-destructive, provides structural information. |
| Key Disadvantage | Cost of chiral columns. Method development can be time-consuming. | Derivatization can be complex and may introduce analytical errors.[3] | Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.[3] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.
Workflow for Chiral HPLC Analysis:
Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the peptide product containing the this compound residue in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® or Lux® column, is often effective.
-
Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol is commonly used for normal-phase chromatography. For reversed-phase, a mixture of water/buffer and acetonitrile or methanol is typical. The exact ratio should be optimized for the specific column and compound.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the Z-group absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L- and D-isomers based on the retention times of reference standards if available.
-
Integrate the peak areas for both isomers.
-
Calculate the enantiomeric excess (%ee) using the formula: %ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method that requires the analyte to be volatile. Therefore, the peptide must first be hydrolyzed to its constituent amino acids, which are then derivatized.
Workflow for Chiral GC-MS Analysis:
Protocol:
-
Sample Preparation:
-
Hydrolysis: Hydrolyze the peptide sample in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Derivatization: After removing the acid under vacuum, derivatize the resulting amino acids. A common two-step procedure involves:
-
Esterification of the carboxylic acid group (e.g., with isopropanol/HCl).
-
Acylation of the amino group (e.g., with trifluoroacetic anhydride).
-
-
-
GC-MS Conditions:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Chirasil-Val).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is used to separate the derivatized amino acids.
-
Injection: Split or splitless injection depending on the sample concentration.
-
MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Extract the ion chromatograms for characteristic fragment ions of the derivatized D- and L-aspartic acid.
-
Integrate the peak areas and determine the enantiomeric ratio.
-
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[5][6] The CSA forms diastereomeric complexes with the enantiomers of the analyte, which are in fast exchange on the NMR timescale and result in separate signals for the two enantiomers.
Workflow for NMR Analysis:
Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the post-coupling product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the signals of interest.
-
-
Data Analysis:
-
Identify a proton signal in the analyte that is well-resolved for the two diastereomeric complexes. Protons close to the chiral center often show the largest chemical shift difference.
-
Integrate the corresponding signals for the two enantiomers.
-
Calculate the enantiomeric excess from the integration values.
-
Conclusion
The selection of an appropriate analytical method for determining the chiral purity of this compound after coupling reactions is critical for ensuring the quality and efficacy of synthetic peptides. Chiral HPLC offers a direct and versatile approach, while Chiral GC-MS provides high sensitivity after derivatization. NMR spectroscopy, although less sensitive, is a powerful non-destructive technique that can provide valuable structural information. The choice of method should be guided by the specific requirements of the analysis, including the expected level of impurity, the nature of the sample, and the available instrumentation. By carefully selecting and validating the analytical method, researchers can confidently assess the chiral integrity of their synthetic peptides.
References
- 1. peptide.com [peptide.com]
- 2. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 5. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Decision in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Z-Asp(OBzl)-OH
For researchers, scientists, and drug development professionals steering large-scale peptide synthesis, the choice of protected amino acid derivatives is a critical determinant of process efficiency, final product purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using the classically employed Z-Asp(OBzl)-OH, predominantly in solution-phase peptide synthesis (LPPS), against modern alternatives like Fmoc-Asp(OtBu)-OH and its advanced counterparts used in solid-phase peptide synthesis (SPPS).
The selection of a protecting group strategy for aspartic acid is particularly crucial due to the notorious risk of aspartimide formation, a side reaction that can severely compromise the yield and purity of the target peptide. This analysis delves into the economic and scientific trade-offs, offering experimental insights to guide your selection process.
Executive Summary: A Tale of Two Strategies
The choice between this compound and Fmoc-protected aspartic acid derivatives generally aligns with the overarching decision between solution-phase and solid-phase synthesis.
-
This compound , with its benzyloxycarbonyl (Z) N-terminal protection and benzyl (Bzl) side-chain protection, is a veteran of peptide chemistry, primarily utilized in solution-phase peptide synthesis (LPPS) . This approach is often favored for the large-scale production of shorter peptides where intermediates can be purified at each step, potentially leading to a very pure final product. However, it is a labor-intensive process that is difficult to automate.
-
Fmoc-Asp(OtBu)-OH is the workhorse of solid-phase peptide synthesis (SPPS) , a method that is easily automated and allows for the rapid synthesis of long peptides. The tert-butyl (tBu) side-chain protection is standard but comes with a significant drawback: a high propensity for base-catalyzed aspartimide formation. To address this, derivatives with bulkier side chains like 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) have been developed, offering superior suppression of this side reaction at a higher cost.
Comparative Cost Analysis of Protected Aspartic Acid Derivatives
The cost of the starting amino acid derivative is a primary driver in the overall manufacturing cost. The following table provides an approximate price comparison for bulk quantities, which can fluctuate based on supplier, purity, and market conditions.
| Derivative | Synthesis Strategy | Price (EUR/kg) | Key Advantages | Key Disadvantages |
| This compound | LPPS | ~€1,000 - €2,000 | Lower raw material cost; suitable for very large scales of short peptides. | Labor-intensive; harsh deprotection conditions; purification of intermediates required. |
| Fmoc-Asp(OtBu)-OH | SPPS | ~€1,400 - €2,800[1][2] | Well-established for automated SPPS; lower cost among Fmoc derivatives.[3][4] | High risk of aspartimide formation, leading to impurities.[5] |
| Fmoc-Asp(OMpe)-OH | SPPS | ~€15,000 - €25,000[6][7][8][9][10] | Reduced aspartimide formation compared to OtBu. | Significantly higher cost than Fmoc-Asp(OtBu)-OH. |
| Fmoc-Asp(OBno)-OH | SPPS | >€100,000[11][12][13][14][15] | Excellent suppression of aspartimide formation, even in problematic sequences. | Very high cost, typically reserved for critical applications where purity is paramount. |
Note: Prices are estimates for bulk quantities and are subject to change. The price for Fmoc-Asp(OBno)-OH is extrapolated from small quantity pricing and may be lower for bulk orders.
Performance Comparison: LPPS vs. SPPS
| Parameter | This compound (in LPPS) | Fmoc-Asp(OtBu)-OH & Alternatives (in SPPS) |
| Scalability | Well-suited for very large scales (multi-kilogram to tons) of shorter peptides.[16][17] | Excellent for lab to moderate scale (mg to kg); large-scale can be limited by reactor size and cost.[17][18] |
| Automation | Difficult to automate; highly labor-intensive.[16][19] | Easily automated, enabling high-throughput synthesis.[18][19] |
| Synthesis Time | Slower, due to the need for purification of intermediates after each step.[19][20] | Rapid, with automated cycles of coupling and deprotection.[16] |
| Solvent & Reagent Consumption | Can be more economical for shorter peptides as excess reagents are not always necessary.[16][17] | Requires large excess of reagents and solvents for washing steps, contributing significantly to cost and waste. |
| Intermediate Purification | Possible and often necessary, leading to higher purity of the final product.[16][21] | Not possible; impurities accumulate and are removed only at the final cleavage step.[16] |
| Overall Yield | Can be higher for shorter peptides due to purification of intermediates, but losses can occur at each step. | Generally high per coupling step, but final yield of pure product can be reduced by side reactions.[18] |
| Waste Generation | Generates significant solvent waste from extractions and chromatography of intermediates. | Generates large volumes of solvent waste from washing steps and hazardous acid waste from cleavage. |
| Aspartimide Formation Risk | Present, but can be minimized by careful control of reaction conditions and purification of intermediates. | High with Fmoc-Asp(OtBu)-OH, significantly reduced with bulkier protecting groups like OMpe and OBno.[22][23] |
Experimental Protocols
General Protocol for Solution-Phase Coupling of this compound
This protocol outlines a typical coupling step in a solution-phase synthesis.
Materials:
-
This compound
-
Peptide with a free N-terminal amine
-
Coupling reagent (e.g., DCC, EDC/HOBt)
-
Solvent (e.g., DMF, DCM)
-
Base (e.g., DIPEA)
-
Solvents for work-up and purification (e.g., ethyl acetate, sodium bicarbonate solution, citric acid solution)
Procedure:
-
Dissolution: Dissolve the peptide with the free N-terminal amine in the chosen solvent.
-
Activation: In a separate flask, dissolve this compound and the coupling reagent (e.g., HOBt) in the solvent. Cool the solution to 0°C and add the coupling agent (e.g., DCC or EDC). Stir for a few minutes to pre-activate.
-
Coupling: Add the activated this compound solution to the peptide solution. Add the base (e.g., DIPEA) and let the reaction proceed at room temperature until completion, monitoring by TLC or HPLC.
-
Work-up: Filter off any precipitated by-products (e.g., DCU if DCC is used). Dilute the reaction mixture with a solvent like ethyl acetate and wash successively with a weak acid (e.g., citric acid solution), a weak base (e.g., sodium bicarbonate solution), and brine.
-
Purification: Dry the organic layer, evaporate the solvent, and purify the resulting protected peptide fragment by crystallization or chromatography.
-
Deprotection: The N-terminal Z-group can be removed by catalytic hydrogenation (H2/Pd on carbon) to proceed with the next coupling. The OBzl side-chain protection is typically removed at the final deprotection step, often under the same conditions or with strong acids like HBr in acetic acid.
General Protocol for Solid-Phase Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines a standard coupling cycle in an automated SPPS synthesizer.
Materials:
-
Fmoc-Asp(OtBu)-OH (or alternative)
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Solvent (peptide synthesis grade DMF)
-
Deprotection solution (20% piperidine in DMF)
-
Washing solvents (DMF, DCM)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the resin-bound peptide. This is typically done in two steps (e.g., 2 minutes and then 8 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-adduct.
-
Coupling: In a separate vessel, pre-activate a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent (3-5 equivalents), and a base (6-10 equivalents) in DMF. Add this activated solution to the resin. Allow the coupling reaction to proceed for 30-60 minutes.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with an acetylating agent like acetic anhydride.
-
Cycle Repetition: Repeat steps 1-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the resin with a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group) simultaneously.
Visualizing the Workflows and Key Side Reaction
To better illustrate the processes and challenges discussed, the following diagrams are provided.
Caption: Workflow for Solution-Phase Peptide Synthesis (LPPS).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. scientificlabs.ie [scientificlabs.ie]
- 2. alkalisci.com [alkalisci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chempep.com [chempep.com]
- 5. This compound Price from Supplier Brand Nanjing Peptide Biotechnology Industry Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. FMOC-ASP(OMPE)-OH price,buy FMOC-ASP(OMPE)-OH - chemicalbook [m.chemicalbook.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Fmoc-Asp(Ompe)-OH | CAS#:180675-08-5 | Chemsrc [chemsrc.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. alkalisci.com [alkalisci.com]
- 12. One moment, please... [geno-chem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. alkalisci.com [alkalisci.com]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. bachem.com [bachem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. pharmaoffer.com [pharmaoffer.com]
- 19. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 20. benchchem.com [benchchem.com]
- 21. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 22. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. media.iris-biotech.de [media.iris-biotech.de]
Safety Operating Guide
Proper Disposal of Z-Asp(OBzl)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides detailed procedures for the proper disposal of Z-Asp(OBzl)-OH (N-α-Cbz-L-aspartic acid β-benzyl ester), a common reagent in peptide synthesis and other research applications.
This compound is an aspartic acid derivative.[1][2] While it and its degradation products are not classified as toxic, proper disposal is mandatory to mitigate any potential environmental impact and ensure regulatory compliance.[3] The primary principle for disposal is to adhere to all federal, state, and local environmental control regulations.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including splash goggles, a full suit, a dust respirator, boots, and gloves.[3] It may be beneficial to consult a specialist before handling the product, as the suggested protective clothing might not be sufficient in all circumstances.[3] In case of a spill, use appropriate tools to place the spilled material into a designated waste disposal container.[3] For larger spills, a shovel can be used.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a chemically resistant container for waste collection.
-
Ensure the container is kept tightly closed when not in use.[3]
-
-
Waste Labeling:
-
Label the waste container with "this compound" and any other required hazard information as per your institution's guidelines.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the chemical waste.
-
Provide them with accurate information about the waste contents.
-
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C19H19NO6[3][4] |
| Molecular Weight | 357.4 g/mol [4] |
| Appearance | Solid (powder) |
| Storage Temperature | Do not store above 5°C (41°F)[3] |
| Incompatibilities | Strong oxidizing reagents[3] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …)[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-Asp(OBzl)-OH
For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential safety and logistical information for Z-Asp(OBzl)-OH, a key building block in peptide synthesis. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Protocols
This compound, also known as Nα-Cbz-L-aspartic acid ß-benzyl ester, requires careful handling to mitigate potential health risks. While not classified as hazardous under EU regulations, it may cause respiratory tract, skin, and eye irritation.[1] Inhalation and ingestion may be harmful.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is necessary to prevent exposure. This includes:
-
Eye Protection: Splash goggles are required to protect against dust particles and accidental splashes.[1]
-
Hand Protection: Chemical-resistant gloves should be worn at all times.[1]
-
Body Protection: A full lab suit or coat is mandatory to prevent skin contact.[1]
-
Foot Protection: Protective boots are recommended.[1]
-
Respiratory Protection: In situations where dust is generated, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[1]
Emergency First Aid
In the event of exposure, the following first-aid measures should be taken immediately:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[1]
-
Eye Contact: Flush the eyes with water as a precaution, removing contact lenses if present.[1]
-
Ingestion: If swallowed, seek medical attention.
Operational Plan: From Receipt to Use
A structured operational plan ensures both safety and the quality of the reagent.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly closed container in a dry, well-ventilated area.[1] It should be kept away from heat and sources of ignition.[1] The recommended storage temperature is below 5°C (41°F).[1] For long-term storage of stock solutions, -80°C is recommended for up to 6 months, while for short-term storage, -20°C is suitable for up to 1 month.[2]
Handling in the Laboratory
-
Engineering Controls: Use process enclosures or local exhaust ventilation to minimize airborne levels of the substance.[1] If operations generate dust, fume, or mist, ventilation is crucial to keep exposure below limits.[1]
-
Hygiene: Wash hands thoroughly after handling and before eating, drinking, smoking, or using the lavatory.[1]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C19H19NO6 | [1] |
| Molecular Weight | 357.4 g/mol | [3] |
| Storage Temperature | < 5°C (41°F) | [1] |
| Stock Solution Storage (Long-term) | -80°C (up to 6 months) | [2] |
| Stock Solution Storage (Short-term) | -20°C (up to 1 month) | [2] |
Experimental Protocol: Manual Solid-Phase Peptide Synthesis (SPPS)
This compound is a common reagent in Fmoc-based solid-phase peptide synthesis. The following is a detailed methodology for its incorporation into a peptide chain.
Materials and Reagents
-
Rink Amide Resin
-
N-methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
4-methylpiperidine
-
Fmoc-protected amino acids (including this compound)
-
HATU (or HBTU)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Kaiser Test Reagents
Step-by-Step Procedure
-
Resin Preparation:
-
Weigh 100 mg of Rink Amide resin into a glass vial.
-
Add 1 mL of NMP or DMF to swell the resin.
-
-
Column Loading:
-
Transfer the swollen resin slurry to a poly-prep column.
-
Wash the vial with 1 mL of NMP and add it to the column.
-
Apply pressure to force the liquid through, then cap the column outlet.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the resin by adding a 20% solution of 4-methylpiperidine in NMP.
-
Allow the reaction to proceed for the appropriate time, then wash the resin thoroughly with NMP.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., this compound), HATU, and DIEA in NMP to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin in the column.
-
Agitate the mixture for at least 20 minutes to ensure complete coupling.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (beads remain colorless) indicates a complete reaction.
-
-
Chain Elongation:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, treat the resin with a cleavage cocktail containing TFA to cleave the peptide from the resin and remove the side-chain protecting groups.
-
This reaction should proceed for approximately 3 hours.
-
-
Peptide Isolation:
-
Filter the solution to remove the resin beads.
-
Precipitate the peptide from the filtrate and proceed with purification.
-
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1] Contaminated packaging should be treated as chemical waste.
Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
